GSK2141795
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F2N4O2/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTAPYRUEKNRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of GSK2141795 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2141795, also known as Uprosertib, is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1] The PI3K/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a crucial role in cell survival, proliferation, metabolism, and angiogenesis.[2] Aberrant activation of this pathway is associated with tumorigenesis and resistance to various cancer therapies.[1] this compound was developed to target this key node in cancer cell signaling, with the aim of inhibiting tumor growth and inducing apoptosis. This technical guide provides a detailed overview of the mechanism of action of this compound in cancer cells, supported by preclinical data, experimental protocols, and signaling pathway visualizations. Although the clinical development of this compound was halted due to limited efficacy in some trials, a thorough understanding of its preclinical activity and mechanism of action remains valuable for the broader field of Akt-targeted cancer therapy.[3]
Core Mechanism of Action: Pan-Akt Inhibition
This compound functions as an ATP-competitive inhibitor of all three isoforms of Akt: Akt1, Akt2, and Akt3.[4] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of Akt's downstream substrates, thereby blocking the propagation of survival and proliferation signals.[3][4]
Quantitative Inhibition Data
The inhibitory activity of this compound against the Akt isoforms has been quantified in various preclinical studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values.
| Target | IC50 (nM) | Ki (nM) |
| Akt1 | 180 | 0.066 |
| Akt2 | 328 | 1.4 |
| Akt3 | 38 | 1.5 |
| Data sourced from multiple preclinical studies.[2][4][5][6][7] |
The following table presents the anti-proliferative activity (EC50 or IC50) of this compound in various cancer cell lines. The increased potency in cell lines with alterations in the PI3K/PTEN pathway, such as BT474 (PIK3CA mutation) and LNCaP (PTEN null), highlights the on-target activity of the compound.[2][8]
| Cell Line | Cancer Type | Pathway Alteration | IC50 / EC50 (µM) |
| OVCAR8 | Ovarian Cancer | Not Specified | 0.24 |
| JVM2 | B-cell leukemia | Not Specified | 0.293 |
| BT474 | Breast Cancer | PIK3CA K111N, ERBB2+ | < 1 |
| LNCaP | Prostate Cancer | PTEN null | < 1 |
| Data compiled from various preclinical investigations.[5][8] |
Downstream Signaling Effects
Inhibition of Akt by this compound leads to a reduction in the phosphorylation of a multitude of downstream effector proteins. This modulation of the signaling cascade is the primary driver of the compound's anti-cancer effects.
Key Downstream Targets
Preclinical studies in cancer cell lines such as BT474 (breast cancer) and LNCaP (prostate cancer) have demonstrated that this compound treatment leads to decreased phosphorylation of:
-
GSK3β (Glycogen Synthase Kinase 3 Beta): A kinase involved in various cellular processes, including metabolism, proliferation, and apoptosis.[5]
-
PRAS40 (Proline-Rich Akt Substrate 40 kDa): A component of the mTORC1 complex, which regulates cell growth and protein synthesis.[5]
-
FOXO (Forkhead Box Protein O): A family of transcription factors that regulate the expression of genes involved in apoptosis, cell cycle arrest, and DNA repair.[5]
-
Caspase-9: An initiator caspase crucial for the intrinsic apoptosis pathway.[5]
The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: PI3K/Akt Signaling Pathway and this compound Inhibition.
Cellular Effects of this compound
The inhibition of the Akt signaling pathway by this compound translates into significant anti-cancer effects at the cellular level, primarily through the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
Studies have shown that this compound induces cell cycle arrest in a variety of cancer cell lines, including LNCaP (prostate), BT474 (breast), A3, and I9.2 cells.[5][8] The arrest at specific phases of the cell cycle prevents cancer cells from proliferating.
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis as a single agent and to enhance apoptosis when used in combination with other agents in cell lines such as SKOV3 and PEO4 (ovarian).[5] The pro-apoptotic effect is mediated through the disinhibition of pro-apoptotic factors like FOXO transcription factors and Caspase-9.
The following diagram illustrates the experimental workflow for assessing the cellular effects of this compound.
Caption: Experimental Workflow for Investigating this compound's Effects.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound (typically 0-30 µM) or DMSO as a vehicle control.[5]
-
Incubation: The plates are incubated for a specified period (e.g., 3 days).[5]
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Analysis: Luminescence is measured using a plate reader. The EC50 values are calculated from the dose-response curves using a suitable curve-fitting algorithm.[5]
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-GSK3β, etc.) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Harvesting and Fixation: Following treatment with this compound for a specified duration (e.g., 24 hours), cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[8]
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Cell Harvesting: After treatment with this compound, both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The analysis allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Rationale for Combination Therapies
Preclinical studies have shown that cancer cells with activating mutations in the MAPK pathway (e.g., KRAS or BRAF mutations) are less sensitive to Akt inhibition.[3] This has led to the investigation of combination therapies, particularly with MEK inhibitors like trametinib. The rationale is that dual inhibition of the PI3K/Akt and MAPK pathways can overcome resistance and lead to enhanced anti-tumor effects.[9]
The following diagram illustrates the rationale for combining this compound with a MEK inhibitor.
Caption: Rationale for Dual Inhibition of PI3K/Akt and MAPK Pathways.
Conclusion
This compound is a potent, ATP-competitive, pan-Akt inhibitor that effectively blocks the PI3K/Akt signaling pathway in cancer cells. Its mechanism of action involves the inhibition of downstream substrate phosphorylation, leading to cell cycle arrest and the induction of apoptosis. Preclinical studies have demonstrated its activity, particularly in cancer cells with an activated PI3K/PTEN pathway. While its clinical development has been challenging, the detailed understanding of its molecular and cellular effects provides valuable insights for the ongoing development of Akt inhibitors and combination strategies in oncology. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers in the field of cancer drug discovery and development.
References
- 1. Facebook [cancer.gov]
- 2. A Phase I, Open-Label, Two-Stage Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral AKT Inhibitor this compound in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Uprosertib | this compound | Uprosertib | Akt1/2/3 inhibitors | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Oral MEK 1/2 Inhibitor Trametinib in Combination with AKT Inhibitor this compound in Patients with Acute Myeloid Leukemia with RAS Mutations: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
Uprosertib: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uprosertib (also known as GSK2141795) is a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor that has been investigated for the treatment of various cancers. The serine/threonine kinase Akt (protein kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers, playing a crucial role in cell proliferation, survival, and metabolism. Uprosertib's ability to inhibit all three Akt isoforms (Akt1, Akt2, and Akt3) made it a promising therapeutic candidate. This technical guide provides an in-depth overview of the discovery and development timeline of Uprosertib, including key preclinical and clinical data, and detailed experimental methodologies.
Discovery and Preclinical Development
While the precise date of initial discovery is not publicly available, the development of Uprosertib as a clinical candidate likely began in the mid-to-late 2000s, culminating in its entry into clinical trials in 2009.
Mechanism of Action
Uprosertib is a selective inhibitor of Akt1, Akt2, and Akt3.[1] By competing with ATP for the kinase binding site, it prevents the phosphorylation of downstream substrates, leading to the inhibition of the PI3K/Akt signaling pathway.[2][3] This inhibition ultimately results in the suppression of tumor cell proliferation and the induction of apoptosis.[2][3]
In Vitro Efficacy
Uprosertib has demonstrated potent inhibition of Akt isoforms and antiproliferative activity across a range of cancer cell lines.
| Parameter | Akt1 | Akt2 | Akt3 | Reference |
| IC50 | 180 nM | 328 nM | 38 nM | [4] |
| Cell Line | Cancer Type | IC50/EC50 | Reference |
| BT474 | Breast Cancer | - | [5] |
| LNCaP | Prostate Cancer | - | [5] |
| SKOV3 | Ovarian Cancer | - | [5] |
| PEO4 | Ovarian Cancer | - | [5] |
In Vivo Efficacy
Preclinical studies using tumor xenograft models in mice demonstrated the in vivo antitumor activity of Uprosertib.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| BT474 (Breast Cancer) | 100 mg/kg, p.o. | 61% | [5] |
| SKOV3 (Ovarian Cancer) | 30 mg/kg, p.o. | 61% | [5] |
Clinical Development
The clinical development of Uprosertib began with a first-in-human Phase I study initiated in 2009. The subsequent clinical program primarily focused on evaluating Uprosertib in combination with other targeted therapies.
Clinical Trials Timeline
| Phase | NCT Identifier | Start Date | Completion Date | Status | Brief Description | Reference |
| Phase I | NCT00920257 | June 16, 2009 | - | - | First-in-human study of Uprosertib in patients with cancer. | - |
| Phase I | NCT01902173 | October 8, 2013 | December 23, 2023 | Actual | Study of Uprosertib, Dabrafenib, and Trametinib in patients with Stage IIIC-IV cancer. | [2] |
| Phase I | - | - | February 15, 2020 (Publication) | Terminated | Dose-escalation trial of Uprosertib in combination with Trametinib in patients with solid tumors. | [1] |
| Phase II | NCT01979523 | October 23, 2013 | - | - | Study of Trametinib with or without Uprosertib in treating patients with metastatic uveal melanoma. | [6] |
| Phase II | NCT01941927 | - | January 2020 (Last Verified) | - | A study of Trametinib with Uprosertib in BRAF wild-type melanoma. | [7] |
| Phase II | NCT01989598 | October 30, 2013 | September 28, 2020 | Actual | A study of Trametinib and Uprosertib in treating patients with relapsed or refractory multiple myeloma. | [8] |
Clinical Trial Outcomes
Clinical trials of Uprosertib, particularly in combination with the MEK inhibitor trametinib, were often hampered by poor tolerability.[1] Adverse events such as diarrhea and rash were common and often dose-limiting.[1][3] The combination therapy showed minimal clinical activity, with a low objective response rate, leading to the early termination of some studies.[1][3]
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Uprosertib.
General Experimental Workflow for In Vitro Studies
Caption: A generalized workflow for in vitro evaluation of Uprosertib.
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Uprosertib in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis
-
Cell Lysis: Treat cells with Uprosertib for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total GSK3β, and phospho-GSK3β (Ser9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Tumor Xenograft Model
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Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells (e.g., BT474, SKOV3) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
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Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = (width^2 x length)/2).
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Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Uprosertib orally at the desired dose and schedule.
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Tumor Monitoring: Continue to measure tumor volume and body weight regularly throughout the study.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
Uprosertib demonstrated potent preclinical activity as a pan-Akt inhibitor, effectively targeting a key signaling pathway in cancer. However, its clinical development was challenged by a narrow therapeutic window, with significant toxicities observed in combination therapies that limited its efficacy. The journey of Uprosertib highlights the complexities of translating potent preclinical findings into successful clinical outcomes, particularly for targeted therapies that modulate central signaling nodes. The data and protocols presented in this guide offer valuable insights for researchers in the field of oncology drug development.
References
- 1. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
GSK2141795: A Pan-Akt Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK2141795, also known as Uprosertib, is an orally bioavailable, potent, and selective pan-Akt inhibitor that has been investigated for the treatment of various solid tumors and hematological malignancies.[1][2] Akt, a serine/threonine protein kinase, is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy.[3][4][5] By inhibiting all three isoforms of Akt (Akt1, Akt2, and Akt3), this compound aims to block these pro-tumorigenic signals and induce apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Core Concepts: Mechanism of Action
This compound is an ATP-competitive, reversible inhibitor of all three Akt isoforms.[6] Preclinical studies have shown that it effectively decreases the phosphorylation of various downstream Akt substrates, including GSK3β, PRAS40, FOXO, and Caspase 9, in cancer cell lines.[7] This inhibition of the Akt signaling pathway leads to cell cycle arrest and induction of apoptosis, preferentially in cancer cells with an activated Akt pathway due to mutations in PI3K or loss of the tumor suppressor PTEN.[6][8]
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes.[5] The pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets to promote cell growth, proliferation, and survival.[4]
Figure 1: The PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
Biochemical Potency
This compound demonstrates potent inhibition of all three Akt isoforms.
| Target | IC50 (nM) | Ki (nM) |
| Akt1 | 180[1][7][10] | 0.066[6] |
| Akt2 | 328[1][7][10] | 1.4[6] |
| Akt3 | 38[1][7][10] | 1.5[6] |
Pharmacokinetic Profile (Human)
The pharmacokinetic parameters of this compound were evaluated in a Phase I clinical trial in patients with solid tumors.[6]
| Parameter | Value |
| Median Tmax (hours) | 3.0 - 8.0[6] |
| Mean Effective Half-life (days) | 2.8[6] |
Clinical Trial Efficacy (Monotherapy)
In a Phase I dose-escalation study, this compound demonstrated modest clinical activity as a monotherapy.[6]
| Response | Number of Patients | Tumor Types with Response |
| Partial Response (PR) | 2 | PIK3CA mutant or PTEN loss tumors[6] |
| Stable Disease (SD) > 6 months | Not specified | - |
Clinical Trial Safety (Monotherapy)
The most common adverse events observed in the Phase I monotherapy trial were primarily gastrointestinal.[6]
| Adverse Event (>25%) | Any Grade (%) | Grade 3/4 (%) |
| Diarrhea | 64[6] | Not specified |
| Nausea | 61[6] | Not specified |
| Fatigue | 49[6] | Not specified |
| Vomiting | 43[6] | Not specified |
| Decreased Appetite | 39[6] | Not specified |
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against Akt isoforms.
Methodology: A common method for assessing kinase inhibition is a fluorescence-based assay.
-
Reagents: Recombinant human Akt1, Akt2, and Akt3 enzymes; fluorescently labeled substrate peptide; ATP; this compound; assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the Akt enzyme, the fluorescently labeled substrate, and the test compound (this compound) or DMSO as a control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence signal using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Figure 2: A generalized workflow for a kinase inhibition assay.
Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the growth of cancer cell lines.
Methodology: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Plate cancer cells (e.g., BT474, LNCaP) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or DMSO as a control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., BT474 breast cancer cells) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally, while the control group receives a vehicle.
-
Monitoring: Tumor size is measured regularly with calipers, and animal body weight and general health are monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
This compound is a potent pan-Akt inhibitor with a well-defined mechanism of action and a manageable safety profile in early clinical trials. While its monotherapy efficacy has been modest, its potential in combination with other targeted therapies continues to be explored in various cancer types. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation of this compound and the broader field of Akt-targeted cancer therapy. However, it is important to note that the development of this compound was discontinued, and a phase II study in combination with trametinib in recurrent cervical cancer was terminated early.[11] Despite this, the learnings from the development of this compound remain valuable for the ongoing efforts to target the PI3K/Akt pathway in oncology.
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. A Phase I, Open-Label, Two-Stage Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral AKT Inhibitor this compound in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Results from a single arm, single stage phase II trial of trametinib and this compound in persistent or recurrent cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Uprosertib: A Technical Guide to a Pan-Akt Kinase Inhibitor in the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uprosertib (also known as GSK2141795) is a potent, orally bioavailable, and selective ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] As a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, Akt is a critical regulator of diverse cellular processes, including cell proliferation, survival, and metabolism.[4][5] Dysregulation of the PI3K/Akt pathway is a frequent event in a multitude of human cancers, making it a key target for therapeutic intervention.[4][6] This technical guide provides an in-depth overview of uprosertib's mechanism of action, its role in the PI3K/Akt signaling pathway, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays.
Introduction: The PI3K/Akt Signaling Pathway and the Role of Uprosertib
The PI3K/Akt signaling pathway is a crucial intracellular cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors and cytokines.[4][7] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][9] PIP3 acts as a docking site at the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[4][9]
The recruitment of Akt to the plasma membrane facilitates its phosphorylation at two key residues for full activation: threonine 308 (Thr308) in the activation loop by PDK1, and serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTORC2 complex.[8][9] Once fully activated, Akt phosphorylates a wide array of downstream substrates, thereby regulating critical cellular functions. Key downstream effectors of Akt include:
-
GSK3β (Glycogen Synthase Kinase 3β): Phosphorylation by Akt inhibits GSK3β activity, which is involved in metabolism and cell survival.[2]
-
PRAS40 (Proline-Rich Akt Substrate of 40 kDa): Akt-mediated phosphorylation of PRAS40 relieves its inhibition of mTORC1, a key regulator of protein synthesis and cell growth.[2]
-
FOXO (Forkhead Box O) transcription factors: Phosphorylation by Akt leads to the nuclear exclusion and inactivation of FOXO transcription factors, which promote the expression of genes involved in apoptosis and cell cycle arrest.[2]
-
Caspase 9: Akt can inhibit apoptosis by phosphorylating and inactivating Caspase 9.[2]
Uprosertib exerts its therapeutic effect by binding to the ATP-binding pocket of Akt, thereby preventing the phosphorylation of its downstream substrates and inhibiting the entire signaling cascade.[2] This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][3]
Quantitative Data
The inhibitory activity of uprosertib has been characterized through various preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of Uprosertib against Akt Isoforms
| Parameter | Akt1 | Akt2 | Akt3 | Reference |
| IC50 (nM) | 180 | 328 | 38 | [2][10] |
| Kd (nM) | 16 | 49 | 5 | [10] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.
Table 2: Anti-proliferative Activity of Uprosertib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR8 | Ovarian Cancer | 0.24 | [1] |
| JVM2 | Mantle Cell Lymphoma | 0.293 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of uprosertib.
Kinase Assay (In Vitro)
This protocol describes a method to determine the in vitro inhibitory activity of uprosertib against Akt kinases.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Biotinylated peptide substrate (e.g., biotin-ahx-ARKRERAYSFGHHA-amide)
-
[γ-33P]ATP
-
Uprosertib (this compound)
-
Kinase buffer
-
Stop solution
-
Scintillation counter and microplates
Procedure:
-
Prepare serial dilutions of uprosertib in DMSO.
-
In a microplate, combine the recombinant Akt enzyme, the biotinylated peptide substrate, and the kinase buffer.
-
Add the diluted uprosertib or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate for a defined period (e.g., 40 minutes) at a controlled temperature (e.g., 30°C).[1]
-
Terminate the reaction by adding a stop solution.
-
Transfer the reaction mixture to a streptavidin-coated scintillation plate to capture the biotinylated substrate.
-
Wash the plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each uprosertib concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting algorithm.
Western Blot Analysis for Akt Pathway Inhibition
This protocol outlines the procedure to assess the effect of uprosertib on the phosphorylation of Akt and its downstream targets in cultured cells.
Materials:
-
Uprosertib (this compound)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of uprosertib or DMSO (vehicle control) for a specified duration (e.g., 4, 6, or 24 hours).[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control to ensure equal protein loading.
Cell Viability Assay
This protocol describes a method to measure the effect of uprosertib on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Uprosertib (this compound)
-
96-well plates
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)[1]
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, MTS, or XTT)[1][11][12]
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of uprosertib (e.g., 0-30 µM) or DMSO (vehicle control).[1]
-
Incubation: Incubate the plate for a specified period, typically 72 hours.[1]
-
Assay:
-
For CellTiter-Glo®: Add the reagent directly to the wells, mix, and measure the luminescence.
-
For MTT: Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals.[11] Then, add a solubilization solution to dissolve the crystals and measure the absorbance.[11]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Plot the results and determine the IC50 or EC50 value using a 4- or 6-parameter fitting algorithm.[1]
Visualizations
PI3K/Akt Signaling Pathway and Uprosertib's Point of Inhibition
Caption: The PI3K/Akt signaling pathway and the inhibitory action of uprosertib on Akt.
Experimental Workflow for Western Blot Analysis
Caption: A generalized workflow for assessing Akt pathway inhibition by western blot.
Logical Cascade of Uprosertib's Mechanism of Action
Caption: The logical cascade of events following the inhibition of Akt by uprosertib.
Conclusion
Uprosertib is a well-characterized pan-Akt inhibitor that effectively targets a central and frequently dysregulated pathway in cancer. Its ability to block the phosphorylation of downstream effectors translates to anti-proliferative and pro-apoptotic effects in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on Akt inhibitors and the PI3K/Akt signaling pathway. Further investigation into uprosertib, both as a single agent and in combination therapies, continues to be an active area of cancer research.[6][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. dovepress.com [dovepress.com]
- 7. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GSK2141795 (Uprosertib): Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2141795, also known as Uprosertib, is a potent and selective, orally bioavailable pan-Akt inhibitor that has been the subject of extensive preclinical and clinical investigation. By targeting the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), this compound effectively modulates the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development of this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the IUPAC name N-{(1S)-2-amino-1-[(3,4-difluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxamide.[1] Its chemical and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identity of this compound (Uprosertib)
| Identifier | Value |
| IUPAC Name | N-{(1S)-2-amino-1-[(3,4-difluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxamide[1] |
| Synonyms | Uprosertib, GSK795[1][2] |
| CAS Number | 1047634-65-0[1][2] |
| Molecular Formula | C₁₈H₁₆Cl₂F₂N₄O₂[1][2] |
| Molecular Weight | 429.25 g/mol [3][4] |
| SMILES | CN1N=CC(Cl)=C1C2=C(Cl)OC(C(N--INVALID-LINK--CC3=CC=C(F)C(F)=C3)=O)=C2 |
| InChI Key | AXTAPYRUEKNRBA-JTQLQIEISA-N[2] |
Table 2: Physicochemical Properties of this compound (Uprosertib)
| Property | Value | Reference |
| XLogP3-AA | 3.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Topological Polar Surface Area | 86.1 Ų | [1] |
| Solubility | Soluble in DMSO and Ethanol.[3][5] Insoluble in water.[6] | [3][5][6] |
Pharmacological Properties
Mechanism of Action
This compound is an ATP-competitive inhibitor of all three isoforms of Akt (protein kinase B), a key node in the PI3K/Akt/mTOR signaling pathway.[7] This pathway is crucial for regulating cell proliferation, survival, growth, and metabolism. In many cancers, this pathway is hyperactivated due to mutations in upstream components like PIK3CA or loss of the tumor suppressor PTEN.[2]
By inhibiting Akt, this compound prevents the phosphorylation of numerous downstream substrates, including but not limited to Glycogen Synthase Kinase 3β (GSK3β), PRAS40, and Forkhead box protein O (FOXO).[7] This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells with an activated Akt pathway.[7][8]
Diagram 1: The PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: PI3K/Akt signaling pathway and this compound's mechanism of action.
Pharmacodynamics
This compound has demonstrated potent inhibition of Akt isoforms and downstream signaling in various cancer cell lines.
Table 3: In Vitro Inhibitory Activity of this compound (Uprosertib)
| Target | IC₅₀ | Ki | Reference |
| Akt1 | 180 nM | 16 nM | [5] |
| Akt2 | 328 nM | 49 nM | [5] |
| Akt3 | 38 nM | 5 nM | [5] |
Pharmacokinetics
Pharmacokinetic studies in humans have shown that this compound is orally bioavailable.
Table 4: Human Pharmacokinetic Parameters of this compound (Uprosertib)
| Parameter | Value |
| Time to Maximum Concentration (Tₘₐₓ) | 2 - 3 hours |
| Effective Half-life (t₁/₂) | 2.0 - 5.5 days |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.
Western Blot Analysis of Akt Pathway Inhibition
This protocol describes the assessment of Akt pathway inhibition by this compound through the analysis of protein phosphorylation status.
Diagram 2: Western Blot Experimental Workflow.
Caption: A typical workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., BT474, PC9, or other lines with activated Akt signaling) in appropriate culture medium and allow them to adhere. Treat cells with desired concentrations of this compound (e.g., 200 nM to 2.5 µM) or vehicle control (DMSO) for a specified duration (e.g., 4, 6, or 24 hours).[9]
-
Protein Lysate Preparation: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated Akt (pAkt), total Akt, phosphorylated GSK3β (pGSK3β), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Cell Proliferation Assay
This protocol details the measurement of the anti-proliferative effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-30 µM) in triplicate.[7] Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a period of 3 days.[7]
-
Viability Assessment:
-
For CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.
-
For Sulforhodamine B (SRB) Assay: Fix the cells with trichloroacetic acid, stain with SRB dye, and measure the absorbance at 510 nm.[9]
-
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by fitting the dose-response data to a four-parameter logistic curve.[7]
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
Diagram 3: In Vivo Xenograft Study Logical Flow.
Caption: Logical flow of a typical in vivo xenograft study.
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., BT474 breast cancer or SKOV3 ovarian cancer cells) into the flank of immunocompromised mice.[2]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined average volume, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally (p.o.) at a specified dose (e.g., 30 or 100 mg/kg) once daily.[6] The vehicle control group should receive the same formulation without the active compound. A common vehicle for oral administration is 0.5% methylcellulose.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.
Conclusion
This compound (Uprosertib) is a well-characterized pan-Akt inhibitor with demonstrated activity in preclinical models of cancer. Its ability to potently and selectively inhibit the PI3K/Akt/mTOR pathway provides a strong rationale for its continued investigation as a potential anti-cancer therapeutic. The detailed chemical, pharmacological, and experimental information provided in this guide serves as a valuable resource for researchers in the field of oncology and drug development. Further studies are warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other targeted agents.
References
- 1. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Uprosertib | this compound | Uprosertib | Akt1/2/3 inhibitors | TargetMol [targetmol.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
Uprosertib: A Technical Guide to Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Uprosertib (also known as GSK2141795), a potent and selective pan-Akt kinase inhibitor. It details the core mechanism of action, summarizes key preclinical data, outlines experimental methodologies, and visualizes the critical pathways and workflows involved in its evaluation.
Core Mechanism of Action
Uprosertib is an orally bioavailable, ATP-competitive inhibitor that targets all three isoforms of the serine/threonine protein kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates essential cellular functions, including proliferation, survival, growth, and metabolism.[2][4] Dysregulation of this pathway is a common occurrence in many human cancers, making Akt a critical therapeutic target.[1][2]
Uprosertib functions by binding to the ATP-binding pocket of the Akt kinases, which prevents the phosphorylation of Akt and subsequently blocks its activation.[2][3] This inhibition leads to a downstream blockade of signals that promote cell cycle progression and inhibit apoptosis.[1][5] Preclinical studies have demonstrated that Uprosertib effectively inhibits the phosphorylation of multiple downstream Akt substrates, including GSK3β, PRAS40, FOXO, and Caspase 9.[5] Its activity is particularly pronounced in cancer cell lines that exhibit an activated Akt pathway.[5][6]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of Uprosertib.
Table 1: In Vitro Kinase Inhibitory Activity of Uprosertib [5][7]
| Target | Assay Type | IC50 (nM) | Kd (nM) |
| Akt1 | Cell-free | 180 | 16 |
| Akt2 | Cell-free | 328 | 49 |
| Akt3 | Cell-free | 38 | 5 |
IC50: The half maximal inhibitory concentration. Kd: Dissociation constant, indicating binding affinity.
Table 2: In Vivo Efficacy of Uprosertib in Xenograft Models [5]
| Cancer Type | Xenograft Model | Dosing | Tumor Growth Inhibition (%) |
| Breast Cancer | BT474 | 100 mg/kg, p.o. | 61% |
| Ovarian Cancer | SKOV3 | 30 mg/kg, p.o. | 61% |
p.o.: Per os, meaning administered orally.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action and experimental evaluation of Uprosertib.
Caption: Uprosertib inhibits Akt, blocking downstream signaling for proliferation and survival.
Caption: Preclinical evaluation workflow for Uprosertib from in vitro assays to in vivo models.
Detailed Experimental Protocols
This section provides the methodologies for key experiments cited in the preclinical evaluation of Uprosertib.
Cell-Free Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of Uprosertib on Akt isoforms.
-
Objective: To determine the concentration of Uprosertib required to inhibit 50% of Akt1, Akt2, and Akt3 kinase activity.
-
Methodology:
-
Lysate Preparation: Total protein lysates (e.g., 5 mg) are prepared from appropriate cell lines.[5]
-
Compound Incubation: Lysates are pre-incubated with varying concentrations of Uprosertib (e.g., ranging from 0 to 25 µM) or a DMSO vehicle control for 45 minutes at 4°C with gentle agitation.[5]
-
Kinase Capture: The lysates are then incubated with beads coupled with an Akt-specific probe or pan-kinase affinity beads ("kinobeads") for 1 hour at 4°C to capture Akt and other kinases.[5]
-
Washing and Elution: The beads are washed with a compatible buffer (e.g., 1x CP buffer) to remove non-specifically bound proteins.[5] Bound proteins are subsequently eluted using a sample buffer (e.g., 2x NuPAGE LDS).[5]
-
Sample Preparation: Eluted proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide to prepare them for analysis.[5]
-
Analysis: The activity of the captured kinases is measured using established methods, such as mass spectrometry-based proteomics or specific activity assays. IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the effect of Uprosertib on the growth of cancer cell lines.
-
Objective: To determine the half-maximal effective concentration (EC50) of Uprosertib for inhibiting cell growth.
-
Methodology:
-
Cell Culture: A panel of human cancer cell lines is cultured in appropriate media, typically RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS).[5]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[8]
-
Treatment: Cells are treated with a range of Uprosertib concentrations (e.g., 0 to 30 µM) or a DMSO vehicle control.[5]
-
Incubation: The plates are incubated for a period of 3 days under standard cell culture conditions (37°C, 5% CO2).[5]
-
Viability Measurement: After the incubation period, CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: Luminescence is read using a plate reader. Cell growth is calculated relative to the DMSO-treated controls. EC50 values are determined by fitting the dose-response data to a 4- or 6-parameter curve-fitting algorithm.[5]
-
Western Blot Analysis of Akt Substrate Phosphorylation
This technique is used to confirm the on-target effect of Uprosertib within cells.
-
Objective: To assess the ability of Uprosertib to inhibit the phosphorylation of downstream Akt substrates.
-
Methodology:
-
Cell Treatment: Cancer cell lines are treated with either DMSO (vehicle) or a specified concentration of Uprosertib (e.g., 1 µM) for a defined period (e.g., 24 hours).[7]
-
Protein Extraction: Cells are harvested and lysed to extract total cellular proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of Akt substrates (e.g., anti-phospho-GSK3β) and total protein levels as a loading control (e.g., anti-total-Akt, anti-Actin).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between Uprosertib-treated and control samples to determine the extent of inhibition.[7]
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of Uprosertib in a living organism.
-
Objective: To determine the ability of Uprosertib to inhibit tumor growth in vivo.
-
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.[5]
-
Tumor Implantation: Human cancer cells (e.g., BT474 or SKOV3) are injected subcutaneously into the flanks of the mice.[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: Uprosertib is administered orally (p.o.) at a specified dose and schedule (e.g., 30 or 100 mg/kg, once daily).[5] The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the Uprosertib-treated group to the vehicle-treated control group.[5]
-
Summary of Key Preclinical Findings
-
Selective and Potent Inhibition: Uprosertib is a selective and potent inhibitor of all three Akt isoforms, with IC50 values in the nanomolar range.[5][7]
-
On-Target Cellular Activity: In vitro, Uprosertib treatment leads to the dephosphorylation of key downstream Akt substrates, confirming its mechanism of action within cancer cells.[5] It causes cell cycle arrest and induces apoptosis in sensitive cell lines.[5]
-
Preferential Efficacy: The compound preferentially inhibits the proliferation of cancer cells that have an activated Akt pathway, suggesting a potential biomarker-driven therapeutic strategy.[5][6]
-
In Vivo Anti-Tumor Efficacy: Uprosertib demonstrates significant single-agent tumor growth inhibition in multiple human cancer xenograft models, including breast and ovarian cancer, when administered orally.[5]
-
Basis for Combination Therapy: Preclinical studies have shown that combining Uprosertib with inhibitors of other signaling pathways, such as the MAPK pathway (e.g., with the MEK inhibitor trametinib), can result in additive or synergistic anti-tumor effects.[3][9] This provides a strong rationale for exploring Uprosertib in combination therapies to overcome or prevent drug resistance.[9]
References
- 1. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]
- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Pharmacodynamics of GSK2141795 (Uprosertib) and Gepotidacin (GSK2140944): A Technical Guide
Disclaimer: Initial research indicates that the designation GSK2141795 corresponds to Uprosertib, an investigational anti-cancer agent targeting the AKT signaling pathway. However, literature searches also frequently associate similar GSK internal identifiers with Gepotidacin (formerly GSK2140944), a novel antibiotic. Given the potential for ambiguity, this guide provides a comprehensive overview of the pharmacodynamics of both compounds to ensure a thorough response.
Part 1: this compound (Uprosertib) - An Oral pan-AKT Inhibitor
Uprosertib (this compound) is a selective, orally bioavailable, ATP-competitive inhibitor of the serine/threonine protein kinase Akt (protein kinase B), which plays a central role in cell survival, proliferation, and metabolism.[1][2] Dysregulation of the PI3K/Akt signaling pathway is a frequent event in tumorigenesis, making it a key target for cancer therapy.[1][2]
Mechanism of Action
Uprosertib inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3), thereby blocking the downstream signaling cascade.[3][4][5] This inhibition leads to a decrease in the phosphorylation of multiple Akt substrates, including GSK3β, PRAS40, and FOXO transcription factors.[3] The ultimate effects of this pathway inhibition are cell cycle arrest and induction of apoptosis in cancer cells, particularly those with an activated AKT pathway.[3][6]
Quantitative Pharmacodynamic Data
The following tables summarize the key in vitro inhibitory activities of Uprosertib.
Table 1: In Vitro Inhibitory Activity of Uprosertib (this compound) against Akt Isoforms
| Parameter | Akt1 | Akt2 | Akt3 | Reference(s) |
| IC₅₀ (nM) | 180 | 328 | 38 | [3][6][7] |
| Kᵢ (nM)* | 0.066 | 1.4 | 1.5 | [8][9] |
Table 2: Cellular Activity of Uprosertib (this compound) in Cancer Cell Lines
| Cell Line | Cancer Type | Key Pathway Alteration | EC₅₀ | Reference(s) |
| BT474 | Breast Cancer | PIK3CA mutation | <1µM | [8] |
| SKOV3 | Ovarian Cancer | PIK3CA mutation | Not Specified | [6] |
| LNCaP | Prostate Cancer | PTEN loss | Not Specified | [3] |
| PEO4 | Ovarian Cancer | Not Specified | Not Specified | [3] |
Experimental Protocols
1. Kinase Inhibition Assay (Determination of IC₅₀ and Kᵢ)*
-
Objective: To quantify the inhibitory potency of Uprosertib against purified Akt isoforms.
-
Methodology:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes are used.
-
Assays are typically performed in a microplate format.
-
The kinase reaction is initiated by adding ATP and a specific peptide substrate.
-
Uprosertib is added at varying concentrations to determine its effect on enzyme activity.
-
Enzyme activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioactivity (³²P-ATP) or fluorescence/luminescence-based detection.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Kᵢ* values, representing the binding affinity, are determined through kinetic studies, often involving competition with ATP.[8][9]
-
2. Cell Proliferation Assay (Determination of EC₅₀)
-
Objective: To assess the effect of Uprosertib on the growth of cancer cell lines.
-
Methodology:
-
Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of Uprosertib or a vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 3 days), cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP as an indicator of metabolically active cells.
-
EC₅₀ values are determined from the resulting dose-response curves.[3]
-
3. Western Blot Analysis of Downstream Signaling
-
Objective: To confirm the on-target effect of Uprosertib by measuring the phosphorylation status of downstream Akt substrates.
-
Methodology:
-
Cancer cells are treated with Uprosertib or vehicle for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentrations are determined using a method like the BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of Akt substrates (e.g., p-GSK3β, GSK3β, p-PRAS40, PRAS40).
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
-
Changes in the ratio of phosphorylated to total protein indicate pathway inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt signaling pathway and the inhibitory action of Uprosertib (this compound).
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel AKT inhibitors with enhanced anti-tumor effects in combination with the MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Phase I, Open-Label, Two-Stage Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral AKT Inhibitor this compound in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor | PLOS One [journals.plos.org]
GSK2141795: A Technical Whitepaper on a Pan-AKT Inhibitor for Antineoplastic Applications
Executive Summary GSK2141795 (also known as Uprosertib) is an orally bioavailable, potent, and ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine protein kinase AKT (AKT1, AKT2, and AKT3).[1][2] The activation of the PI3K/AKT signaling pathway is a frequent event in tumorigenesis, contributing to increased cell survival, growth, and proliferation.[3] Preclinical data demonstrated that this compound effectively inhibits the AKT pathway, leading to decreased phosphorylation of downstream substrates, cell cycle arrest, and potent tumor growth inhibition in various cancer models.[2][3][4] A Phase I clinical trial established a recommended Phase II dose (RP2D) of 75 mg daily, where the drug was found to be safe and well-tolerated, with some clinical activity observed in patients with PIK3CA mutations or PTEN loss.[5][6] However, subsequent Phase II trials, particularly those exploring this compound in combination with the MEK inhibitor trametinib, showed limited clinical efficacy and poor tolerability, ultimately leading to the discontinuation of its development.[7][8][9] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, and key experimental protocols.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, metabolism, and tissue invasion.[5] Aberrant activation of this pathway is a hallmark of many human cancers, often resulting from genetic alterations such as activating mutations in PI3K subunits (e.g., PIK3CA), loss of the tumor suppressor PTEN, or overexpression of AKT itself.[2][3] The AKT family of serine-threonine kinases (AKT1, AKT2, and AKT3) represents a central node in this pathway.[5] Once activated, AKT phosphorylates a wide array of downstream proteins, promoting cell survival and growth.[3] Given its central role in oncogenesis, AKT has emerged as a high-priority target for cancer therapy. This compound was developed as a potent, ATP-competitive, and reversible pan-AKT inhibitor to therapeutically target this pathway in malignant cells.[1][5]
Mechanism of Action
This compound functions as a selective, ATP-competitive inhibitor of all three AKT isoforms.[2] By binding to the kinase domain of AKT, it prevents the phosphorylation of its downstream substrates, thereby inhibiting the PI3K/AKT signaling pathway.[1] This blockade leads to several anti-neoplastic effects, including the inhibition of tumor cell proliferation and the induction of apoptosis.[1] Key downstream targets whose phosphorylation is decreased by this compound include GSK3β, PRAS40, FOXO, and Caspase 9.[4] The inhibition of this pathway has been shown to induce cell cycle arrest and sensitize tumor cells to other cytotoxic agents.[4][5]
Preclinical Data
In Vitro Efficacy
This compound demonstrated potent and selective inhibition of AKT isoforms in cell-free assays and inhibited cell proliferation in various human cancer cell lines, particularly those with an activated AKT pathway via PI3K or PTEN alterations.[2][5]
| Parameter | AKT1 | AKT2 | AKT3 | Reference |
| IC₅₀ | 180 nM | 328 nM | 38 nM | [4][10] |
| Kᵢ * | 0.066 nM | 1.4 nM | 1.5 nM | [5] |
| KᏧ | 16 nM | 49 nM | 5 nM | [10] |
| EC₅₀ | \multicolumn{3}{c | }{<1 µM in PI3K/PTEN altered cell lines} | [5] |
In Vivo Efficacy
Daily oral dosing of this compound resulted in sustained inhibition of AKT activity and significant tumor growth inhibition (TGI) in multiple mouse xenograft models.[2][3]
| Xenograft Model | Dose | TGI (%) | Reference |
| BT474 (Breast) | 10 mg/kg | 28% | [3] |
| BT474 (Breast) | 20 mg/kg | 57% | [3] |
| BT474 (Breast) | 30 mg/kg | 98% | [3] |
| BT474 (Breast) | 100 mg/kg | 61% | [4] |
| SKOV3 (Ovarian) | 30 mg/kg | 61% | [4] |
Pharmacokinetics
Pharmacokinetic (PK) analyses from a Phase I study in patients with solid tumors revealed favorable characteristics for oral administration, including a prolonged half-life.[5][6]
| PK Parameter | Value | Dosing | Reference |
| Median Tₘₐₓ | 3.0 - 8.0 hours | Single Oral Dose | [5] |
| Cₘₐₓ & AUC₂₄ | Increased with dose | Repeat Doses | [11] |
| Half-life | Prolonged | N/A | [5][6] |
| Peak-to-Trough Ratio | Low | N/A | [5][6] |
Clinical Studies
Phase I Monotherapy (NCT00920257)
A first-in-human, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, PK, and pharmacodynamics of this compound in patients with advanced solid tumors.[5] The study determined the recommended phase II dose (RP2D) to be 75 mg administered orally once daily.[5][6] The most common treatment-related adverse events (>10%) were diarrhea, fatigue, vomiting, and decreased appetite.[5] Dose-limiting toxicities included hypoglycemia and hyperglycemia, with the frequency of hyperglycemia increasing with the dose.[5] At the 75 mg RP2D, two partial responses were observed in patients with tumors harboring a PIK3CA mutation or PTEN loss.[5][6]
Combination Therapy Studies
Given preclinical evidence that activation of the MAPK pathway can confer resistance to AKT inhibitors, several clinical trials investigated this compound in combination with the MEK inhibitor trametinib.[2][12] These studies spanned multiple cancer types, including melanoma, triple-negative breast cancer (TNBC), acute myeloid leukemia (AML), and cervical cancer.[7][9][13][14]
Unfortunately, the combination was generally not well-tolerated, with adverse events like diarrhea and rash occurring at lower doses and with greater severity than in monotherapy studies.[8] The combination therapy did not yield significant clinical benefit, and objective response rates were low across the various trials.[8][9] Several of these studies were terminated early, partly due to the poor tolerability and lack of efficacy, which ultimately led to the discontinuation of this compound's clinical development.[7][8]
| Trial ID | Cancer Type | Combination Agent(s) | Key Findings | Reference |
| NCT01989598 | Multiple Myeloma | Trametinib | Evaluated antitumor activity of trametinib, with this compound added at progression. | [15] |
| NCT02143788 | Acute Myeloid Leukemia (RAS-mutated) | Trametinib | No complete remissions observed; combination had no clinical activity. | [13][16] |
| NCT01959103 | Triple-Negative Breast Cancer | Trametinib | Limited efficacy; addition of uprosertib did not improve PFS. | [14][17] |
| N/A | Cervical Cancer | Trametinib | Minimal anti-cancer activity; study terminated early. | [7] |
| NCT01941927 | Melanoma (BRAF wild-type) | Trametinib | No objective responses; combination did not have significant clinical activity. | [9][18] |
Experimental Protocols
In Vitro Proliferation Assay
This protocol outlines the measurement of growth inhibition in cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.[4]
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-30 µM) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for a 3-day period under standard cell culture conditions (37°C, 5% CO₂).
-
Assay: CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Analysis: Cell growth is determined relative to the DMSO-treated controls. EC₅₀ values are calculated from the resulting dose-response curves using a 4- or 6-parameter fitting algorithm.[4]
Western Blot Analysis for Target Engagement
This protocol is used to confirm the inhibition of AKT signaling by assessing the phosphorylation status of AKT and its downstream substrates.[10]
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 24 hours).
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (pAKT), total AKT, phosphorylated GSK3β (pGSK3β), and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. A decrease in the pAKT/total AKT ratio in treated cells indicates target engagement.[10]
In Vivo Xenograft Study
This protocol describes a typical efficacy study in a mouse model bearing human tumor xenografts.[3][19]
Methodology:
-
Tumor Implantation: Human tumor cells (e.g., BT474) are subcutaneously implanted into immunodeficient mice (e.g., SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Randomization: Mice are randomized into treatment groups (e.g., vehicle control, this compound at 10, 20, 30 mg/kg).
-
Dosing: this compound is administered orally once daily for the duration of the study (e.g., 20 days).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size.
-
Analysis: Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = 100 x [1 - (Average growth of drug-treated group / Average growth of vehicle-treated group)].[19]
Phase I Clinical Trial Design Logic
The first-in-human study for this compound used a two-stage dose-escalation design to efficiently identify the maximum tolerated dose (MTD) and RP2D.[5][6]
Methodology:
-
Stage 1: Accelerated Dose Titration: The study began with single-patient cohorts, with the dose for subsequent cohorts potentially being up to twice the previous dose. This stage continued as long as no significant (≥ Grade 2) toxicity was observed.[5]
-
Stage 2: 3+3 Dose Escalation: Once a Grade 2 or dose-limiting toxicity (DLT) was observed, the design switched to a standard 3+3 model. Cohorts of 3 patients were enrolled at each dose level.[6]
-
If 0/3 patients experience a DLT, the dose is escalated for the next cohort.
-
If 1/3 patients experience a DLT, the cohort is expanded to 6 patients. If 1/6 experience a DLT, the dose is escalated. If ≥2/6 experience a DLT, this dose is declared to have exceeded the MTD, and the previous dose level is the MTD.
-
If ≥2/3 patients experience a DLT, this dose has exceeded the MTD.
-
-
RP2D Determination: The MTD is used to establish the RP2D for expansion cohorts.
Conclusion
This compound is a well-characterized pan-AKT inhibitor with a clear mechanism of action and potent preclinical anti-tumor activity, both in vitro and in vivo.[3][4] The initial Phase I monotherapy trial suggested a manageable safety profile and provided proof-of-concept with clinical responses in a targeted patient population (PI3K/PTEN altered tumors).[5] However, the promise of this compound was not realized in broader Phase II studies. Combination strategies, particularly with the MEK inhibitor trametinib, were hampered by significant toxicity and a lack of compelling clinical efficacy.[8][9] The experience with this compound underscores the challenge of translating preclinical efficacy of pathway-targeted agents into clinical benefit, highlighting issues of therapeutic window, tumor heterogeneity, and the complexity of overcoming pathway crosstalk and resistance mechanisms in patients.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of novel AKT inhibitors with enhanced anti-tumor effects in combination with the MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. A Phase I, Open-Label, Two-Stage Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral AKT Inhibitor this compound in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I, open-label, two-stage study to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral AKT inhibitor this compound in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Results from a single arm, single stage phase II trial of trametinib and this compound in persistent or recurrent cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual MEK/AKT inhibition with trametinib and this compound does not yield clinical benefit in metastatic NRAS-mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phase II study of MEK inhibitor trametinib alone and in combination with AKT inhibitor this compound/uprosertib in patients with metastatic triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Oral MEK 1/2 Inhibitor Trametinib in Combination With AKT Inhibitor this compound in Patients With Acute Myeloid Leukemia With RAS Mutations: A Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. unclineberger.org [unclineberger.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
Early-Stage Clinical Trials of Uprosertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uprosertib (also known as GSK2141795) is an orally bioavailable, potent, and selective pan-Akt kinase inhibitor that has been investigated in early-stage clinical trials for the treatment of various solid tumors.[1][2] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a key target for therapeutic intervention. Uprosertib is designed to inhibit all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in this pathway.[3] This technical guide provides an in-depth overview of the early-stage clinical development of uprosertib, summarizing key trial data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action and Signaling Pathway
Uprosertib competitively binds to the ATP-binding pocket of Akt, preventing its phosphorylation and subsequent activation of downstream substrates.[3] This inhibition leads to the suppression of the PI3K/Akt/mTOR signaling cascade, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with an activated PI3K/Akt pathway.[4]
Early-Stage Clinical Trial Data
Phase I Monotherapy Study (NCT00920257)
A first-in-human, open-label, dose-escalation study of uprosertib was conducted in patients with advanced solid tumors. The primary objectives were to determine the safety, tolerability, and recommended Phase II dose (RP2D).[1][2]
Table 1: Summary of Phase I Monotherapy Trial of Uprosertib (NCT00920257)
| Parameter | Result |
| Patient Population | Patients with advanced solid tumors |
| Dose Escalation | Accelerated dose titration followed by a 3+3 design[1] |
| Regimens Evaluated | Continuous daily dosing, 7 days on/7 days off, and 3 times per week[1] |
| Recommended Phase II Dose (RP2D) | 75 mg once daily[1][2] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 hypoglycemia at 75 mg daily; Grade 3 hyperglycemia and rash at higher doses[2] |
| Most Common Treatment-Related Adverse Events (>10%) | Diarrhea, fatigue, vomiting, decreased appetite[1] |
| Pharmacokinetics | Favorable, with a prolonged half-life and low peak-to-trough ratio[1][2] |
| Clinical Activity | Two partial responses were observed at the RP2D in patients with a PIK3CA mutation or PTEN loss[1][2] |
Pharmacokinetic and pharmacodynamic data were reported qualitatively in the primary publication. Specific quantitative values for parameters such as Cmax, AUC, and target modulation in patient tissues were not detailed.
Phase I Combination Therapy with Trametinib
A Phase I dose-escalation study evaluated uprosertib in combination with the MEK1/MEK2 inhibitor trametinib in patients with solid tumors likely to be sensitive to MEK and/or AKT inhibition.[2][5]
Table 2: Summary of Phase I Combination Trial of Uprosertib with Trametinib
| Parameter | Result |
| Patient Population | 126 patients with triple-negative breast cancer or BRAF-wild type advanced melanoma[2][5] |
| Dosing (Expansion Cohort) | Trametinib 1.5 mg once daily + Uprosertib 50 mg once daily[2][5] |
| Most Common Dose-Limiting Toxicity | Diarrhea[2][5] |
| Most Common Grade 3/4 Adverse Events | Diarrhea, rash[2][5] |
| Objective Response Rate (ORR) | < 5% (1 complete response, 5 partial responses)[2][5] |
| Conclusion | The combination was not well-tolerated, and minimal clinical activity was observed. The study was terminated early.[2][5] |
Phase II Combination Therapy with Trametinib in Metastatic Triple-Negative Breast Cancer (mTNBC)
This two-part Phase II study evaluated trametinib monotherapy followed by the combination of trametinib and uprosertib upon progression in patients with mTNBC.[6][7][8]
Table 3: Efficacy Results from Phase II Combination of Uprosertib with Trametinib in mTNBC
| Outcome | Trametinib + Uprosertib (Part II, n=19) |
| Objective Response Rate (ORR) | 15.8% (3 partial responses)[7][8] |
| Clinical Benefit Rate (CBR; PR+SD) | 31.6% (3 PR + 3 stable disease)[7] |
| Median Progression-Free Survival (PFS) | 7.8 weeks[7][8] |
| Duration of Response (Partial Response) | 15.4 weeks (range 12.9–28.3)[8] |
| Duration of Response (Stable Disease) | 7 weeks (range 2.6–8.43)[8] |
Experimental Protocols
Clinical Trial Design and Patient Selection
Early-stage trials of uprosertib typically followed a standard dose-escalation and expansion cohort design.[1][2]
Patient Eligibility Criteria (General):
-
Histologically confirmed advanced solid tumors refractory to standard therapies.[9]
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[9]
-
Adequate organ function (hematological, renal, and hepatic).[10]
-
In expansion cohorts, patients were often selected based on the presence of specific biomarkers, such as PIK3CA mutations or PTEN loss.[1]
Pharmacokinetic and Pharmacodynamic Assessments
Pharmacokinetics (PK): Plasma samples were collected at various time points after drug administration to determine key PK parameters. While specific values from the monotherapy trial are not publicly available, the study reported a prolonged half-life and a low peak-to-trough ratio for uprosertib.[1][2]
Pharmacodynamics (PD):
-
Metabolic Monitoring: Blood glucose and insulin levels were monitored as indirect biomarkers of Akt pathway inhibition, given Akt's role in glucose metabolism. An increase in hyperglycemia was observed with increasing doses of uprosertib.[1][2]
-
Biomarker Analysis in Tumor Tissue: In some studies, paired tumor biopsies were obtained at baseline and on-treatment to assess target engagement.[11]
-
Immunohistochemistry (IHC): Was used to evaluate the expression and phosphorylation status of key pathway components such as phospho-Akt, phospho-PRAS40, and phospho-GSK3β.[11] A common method for quantifying IHC is the H-score, which considers both the intensity and the percentage of stained tumor cells.[11]
-
Molecular Profiling: Tumor tissue was analyzed for mutations in genes such as PIK3CA and loss of the tumor suppressor PTEN.[1][12] This was typically performed using techniques like polymerase chain reaction (PCR)-based assays or next-generation sequencing (NGS).[13][14]
-
Conclusion
Early-stage clinical trials of the pan-Akt inhibitor uprosertib have established a manageable safety profile for monotherapy at a recommended Phase II dose of 75 mg once daily, with evidence of clinical activity in patients with tumors harboring PIK3CA mutations or PTEN loss.[1][2] However, combination therapy with the MEK inhibitor trametinib was poorly tolerated and demonstrated minimal clinical activity.[2][5] Further development of uprosertib was discontinued.[4] The data from these early trials underscore the challenges of targeting the PI3K/Akt pathway, particularly in combination regimens, and highlight the importance of patient selection based on molecular biomarkers to identify populations most likely to benefit from such targeted therapies.
References
- 1. Pharmacodynamics of Akt drugs revealed by a kinase-modulated bioluminescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I, Open-Label, Two-Stage Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral AKT Inhibitor this compound in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results from a single arm, single stage phase II trial of trametinib and this compound in persistent or recurrent cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]
- 7. Phase II study of MEK inhibitor trametinib alone and in combination with AKT inhibitor this compound/uprosertib in patients with metastatic triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unclineberger.org [unclineberger.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A phase I, open-label, two-stage study to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral AKT inhibitor this compound in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Assessing PIK3CA and PTEN in early-phase trials with PI3K/AKT/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genentech-medinfo.com [genentech-medinfo.com]
- 14. Association of PIK3CA mutation and PTEN loss with expression of CD274 (PD-L1) in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK2141795 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2141795, also known as Uprosertib, is a potent and selective, ATP-competitive pan-Akt inhibitor. It targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in the PI3K/Akt/mTOR signaling pathway.[1] Dysregulation of this pathway is a frequent event in many human cancers, contributing to tumor cell proliferation, survival, and resistance to therapy. This compound has been shown to inhibit the proliferation of cancer cell lines, particularly those with activating mutations in the PI3K/Akt pathway, and induce cell cycle arrest and apoptosis.[1] These application notes provide detailed protocols for key in vitro assays to evaluate the activity of this compound.
Data Presentation
The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays. The following table summarizes key quantitative data for this compound.
| Parameter | Target/Cell Line | Value | Assay Type |
| Ki* | Akt1 | 0.066 nM | Biochemical Kinase Assay |
| Akt2 | 1.4 nM | Biochemical Kinase Assay | |
| Akt3 | 1.5 nM | Biochemical Kinase Assay | |
| IC₅₀ | Akt1 | 180 nM | Biochemical Kinase Assay |
| Akt2 | 328 nM | Biochemical Kinase Assay | |
| Akt3 | 38 nM | Biochemical Kinase Assay | |
| EC₅₀ | E17K mutant Akt1 | 0.2 nM | Biochemical Kinase Assay |
| EC₅₀ (Cell Proliferation) | Cancer cell lines with PI3K/PTEN alterations | < 1 µM | Cell-Based Proliferation Assay |
| BT474 (Breast Cancer) | Sensitive (EC₅₀ < 1 µM) | Cell-Based Proliferation Assay | |
| LNCaP (Prostate Cancer) | Sensitive (EC₅₀ < 1 µM) | Cell-Based Proliferation Assay |
Note: Ki* represents the true inhibitor constant determined at low enzyme concentrations.
Signaling Pathway
This compound targets the kinase domain of Akt, preventing the phosphorylation of its downstream substrates. This action blocks the pro-survival and pro-proliferative signals mediated by the PI3K/Akt/mTOR pathway.
Experimental Protocols
Cell-Based Western Blot for Phospho-Akt and Downstream Substrates
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of Akt and its downstream targets, such as PRAS40 and GSK3β, in a cellular context.
Materials:
-
Cancer cell lines (e.g., SKOV3, LNCaP, BT474)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PRAS40 (Thr246), anti-total-PRAS40, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-4 hours). Include a DMSO-only vehicle control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, perform densitometry and normalize the phosphorylated protein signal to the total protein signal.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound to the wells (final concentrations could range from 0.1 nM to 30 µM). Include a DMSO-only vehicle control.
-
-
Incubation: Incubate the plate for 72 hours.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the viability data against the log of the this compound concentration and fit a dose-response curve to determine the EC₅₀ value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
References
Application Notes and Protocols for Uprosertib in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uprosertib, also known as GSK2141795, is a potent and selective, orally bioavailable pan-inhibitor of the serine/threonine kinase Akt (Protein Kinase B), targeting all three isoforms (Akt1, Akt2, and Akt3).[1][2][3] By competitively binding to the ATP-binding pocket of Akt, Uprosertib effectively blocks its kinase activity.[4] This inhibition disrupts the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade that regulates numerous cellular processes including cell proliferation, survival, growth, and apoptosis.[4][5] Dysregulation of this pathway is a frequent event in various human cancers, making Akt a prime therapeutic target.[4][6][7] Consequently, Uprosertib has been investigated for its antineoplastic activity and has undergone clinical trials for various solid tumors.[5][8][9][10] These application notes provide detailed protocols for utilizing Uprosertib in cell culture experiments to assess its biological effects.
Mechanism of Action: The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11] PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[7] Activated Akt then phosphorylates a multitude of downstream substrates, leading to increased cell proliferation and inhibition of apoptosis.[4][7] Uprosertib inhibits Akt, thereby blocking these downstream effects.
Figure 1: Uprosertib inhibits the PI3K/Akt signaling pathway.
Data Presentation: In Vitro Efficacy of Uprosertib
The following tables summarize the inhibitory concentrations of Uprosertib across various cancer cell lines.
Table 1: IC50 Values of Uprosertib for Akt Isoforms
| Akt Isoform | IC50 (nM) |
| Akt1 | 180 |
| Akt2 | 328 |
| Akt3 | 38 |
| Data sourced from[1][2][3] |
Table 2: EC50/IC50 Values of Uprosertib in Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | Assay | IC50/EC50 (µM) |
| OVCAR-8 | Ovarian Cancer | SRB | 0.54 |
| RPMI-8226 | Multiple Myeloma | Not Specified | 0.538 |
| WSU-DLCL2 | B-cell Lymphoma | Not Specified | 0.022 |
| HCT116 | Colorectal Carcinoma | SRB | ~5-10 |
| LS174T | Colorectal Carcinoma | SRB | ~5-10 |
| Data sourced from[2][12][13] |
Experimental Protocols
Protocol 1: Cell Culture and Uprosertib Treatment
1.1. Cell Line Maintenance:
-
Culture cancer cell lines in their recommended media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[14]
-
Subculture cells when they reach 80-90% confluency.
1.2. Uprosertib Preparation:
-
Prepare a stock solution of Uprosertib (e.g., 10 mM) in an appropriate solvent like DMSO.
-
Store the stock solution at -20°C. Aliquot to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to minimize solvent-induced toxicity.
1.3. Treatment of Cells:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or flow cytometry analysis) at a density that allows for logarithmic growth throughout the treatment period.
-
Allow cells to adhere and recover for 24 hours.
-
Remove the medium and replace it with fresh medium containing various concentrations of Uprosertib or a vehicle control (medium with the same concentration of DMSO as the highest Uprosertib concentration).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[12]
Figure 2: General experimental workflow for Uprosertib treatment.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a common method to assess cell viability based on metabolic activity.[15][16]
2.1. Materials:
-
Uprosertib-treated and control cells in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
2.2. Procedure:
-
After the desired treatment period with Uprosertib, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blotting for Akt Pathway Inhibition
This protocol allows for the detection of changes in protein expression and phosphorylation, providing direct evidence of Akt pathway inhibition.[17][18][19]
3.1. Materials:
-
Uprosertib-treated and control cells.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
3.2. Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[19] After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[18]
Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the percentage of apoptotic and necrotic cells following Uprosertib treatment.[20][21][22][23][24]
4.1. Materials:
-
Uprosertib-treated and control cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
4.2. Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[22]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[22]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[22]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Add 400 µL of 1X Binding Buffer to each tube.[22]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[22] Differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Figure 3: Flow cytometry quadrants for apoptosis analysis.
Troubleshooting and Considerations
-
Solubility: Ensure Uprosertib is fully dissolved in the stock solution and diluted appropriately in the culture medium to avoid precipitation.
-
Cell Line Sensitivity: The effective concentration of Uprosertib can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Controls: Always include a vehicle-only control to account for any effects of the solvent (e.g., DMSO).
-
Assay Timing: The timing of analysis is crucial. Apoptotic events and changes in protein phosphorylation can be transient. Time-course experiments are recommended to capture the optimal window for analysis.
-
Flow Cytometry Compensation: When performing multi-color flow cytometry, ensure proper compensation is set up to correct for spectral overlap between fluorochromes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]
- 11. onclive.com [onclive.com]
- 12. Uprosertib | this compound | Uprosertib | Akt1/2/3 inhibitors | TargetMol [targetmol.com]
- 13. Drug: Uprosertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. brd.nci.nih.gov [brd.nci.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biocompare.com [biocompare.com]
- 22. benchchem.com [benchchem.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. kumc.edu [kumc.edu]
Application Notes and Protocols for In Vivo Animal Studies with GSK2141795
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2141795, also known as Uprosertib, is a potent and selective, orally bioavailable inhibitor of the serine/threonine kinase Akt (Protein Kinase B). It competitively inhibits ATP at the kinase domain of all three Akt isoforms (Akt1, Akt2, and Akt3). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers. By inhibiting Akt, this compound can lead to the suppression of tumor cell proliferation and the induction of apoptosis, making it a compound of significant interest for oncology research.[1]
These application notes provide a comprehensive guide to the use of this compound in in vivo animal studies, with a focus on dosage, administration, and experimental design.
Data Presentation: In Vivo Dosage Summary
The following tables summarize the reported dosages of this compound used in both preclinical and clinical studies.
Table 1: Preclinical Monotherapy Dosages of this compound in Mouse Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Nude Mouse | BT474 (Breast Cancer) | 10 mg/kg, oral gavage, once daily for 21 days | 28% | [2] |
| Nude Mouse | BT474 (Breast Cancer) | 20 mg/kg, oral gavage, once daily for 21 days | 57% | [2] |
| Nude Mouse | BT474 (Breast Cancer) | 30 mg/kg, oral gavage, once daily for 21 days | 98% | [2] |
| Nude Mouse | SKOV3 (Ovarian Cancer) | 100 mg/kg, oral gavage, once daily | 93% | [2] |
Note: The study in BT474 xenografts identified 30 mg/kg as the maximal tolerated dose for daily oral administration.[2]
Table 2: Preclinical Combination Therapy Dosages of this compound
| Animal Model | Tumor Type | Combination Agent | This compound Dosing Regimen | Effect | Reference |
| Mouse | Pancreatic Cancer Xenografts | GSK1120212 (Trametinib, MEK inhibitor) | 30 mg/kg, oral gavage, once daily | Enhanced anti-tumor effect | [3] |
Table 3: Clinical Dosages of this compound
| Study Population | Combination Agent | This compound Dosing Regimen | Notes | Reference |
| Patients with RAS-mutated AML | Trametinib (MEK inhibitor) | 25 mg or 50 mg, orally, once daily | Dose-escalation study | [4] |
| Patients with Solid Tumors | Monotherapy | 75 mg, orally, once daily | Recommended Phase II Dose (RP2D) | [5] |
Signaling Pathway
This compound targets the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2. Once activated, Akt phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis. This compound, as an ATP-competitive inhibitor of Akt, blocks this cascade, thereby impeding these pro-survival signals.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol describes the preparation of a this compound suspension for oral administration to mice.
Materials:
-
This compound powder
-
Vehicle:
-
Option A: 10% DMSO and 90% Corn oil
-
Option B: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.2% (v/v) Tween 80 in sterile water
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the average weight of the mice in the treatment group, calculate the total amount of this compound needed.
-
Prepare the vehicle:
-
Option A: Prepare a 10% DMSO in corn oil solution by mixing 1 part DMSO with 9 parts corn oil.
-
Option B: Prepare the HPMC/Tween 80 vehicle by first dissolving HPMC in sterile water with heating and stirring, then allowing it to cool. Add Tween 80 and mix thoroughly.
-
-
Prepare the this compound suspension: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add a small amount of the chosen vehicle to the powder to create a paste. c. Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension. d. If necessary, sonicate the suspension for a few minutes to aid in dispersion.
-
Storage: It is recommended to prepare the dosing solution fresh each day. If short-term storage is necessary, store at 4°C and protect from light. Before administration, ensure the suspension is brought to room temperature and vortexed thoroughly to ensure homogeneity.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID mice), 6-8 weeks old
-
Cancer cell line known to have an activated PI3K/Akt pathway (e.g., BT474, SKOV3)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium
-
Syringes and needles (27-30 gauge for injection, appropriate gavage needles)
-
Calipers
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
Experimental Workflow:
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Procedure:
-
Cell Preparation and Tumor Implantation: a. Culture the selected cancer cell line under standard conditions. b. On the day of implantation, harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 1-10 x 10^6 cells per 100 µL. c. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor the mice regularly for tumor formation. b. Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions with calipers. c. Randomize the mice into treatment groups (e.g., vehicle control, this compound 10 mg/kg, 20 mg/kg, 30 mg/kg) with comparable average tumor volumes.
-
Drug Administration and Monitoring: a. Administer the prepared this compound suspension or vehicle control to the respective groups via oral gavage once daily. b. Monitor the body weight of the mice and the tumor dimensions 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. c. Observe the animals for any signs of toxicity.
-
Study Endpoint and Data Analysis: a. The study can be terminated when the tumors in the control group reach a predetermined size, after a fixed duration of treatment (e.g., 21 days), or if signs of excessive toxicity are observed. b. At the endpoint, euthanize the mice and excise the tumors. Tumor weight can also be recorded. c. Analyze the data to determine the tumor growth inhibition for each treatment group compared to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed effects.
Conclusion
These application notes and protocols provide a foundational guide for conducting in vivo animal studies with the Akt inhibitor this compound. The provided dosage information, detailed experimental procedures, and an overview of the targeted signaling pathway are intended to assist researchers in designing and executing robust and reproducible preclinical experiments to further elucidate the therapeutic potential of this compound. It is crucial to adapt these protocols to the specific experimental context and to adhere to all institutional and national guidelines for the ethical and humane use of animals in research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy, tolerability and pharmacokinetics of combined targeted MEK and dual mTORC1/2 inhibition in a preclinical model of mucosal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral MEK 1/2 Inhibitor Trametinib in Combination with AKT Inhibitor this compound in Patients with Acute Myeloid Leukemia with RAS Mutations: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Uprosertib Administration in Mouse Xenograft Models
Introduction
Uprosertib, also known as GSK2141795, is an orally bioavailable, selective, and ATP-competitive pan-Akt inhibitor that targets all three isoforms of the serine/threonine protein kinase Akt (Akt1, Akt2, and Akt3) [CITE_1, 4, 11]. The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in tumorigenesis [CITE_2, 3, 4]. By inhibiting Akt, Uprosertib blocks downstream signaling, leading to the inhibition of tumor cell proliferation and the induction of apoptosis [CITE_2, 3]. These application notes provide a comprehensive guide for researchers on the use of Uprosertib in preclinical mouse xenograft models, summarizing key data and detailing essential experimental protocols.
Mechanism of Action: Targeting the PI3K/AKT Pathway
Activation of the PI3K/Akt pathway begins with growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) [CITE_4]. PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation [CITE_4]. Activated Akt then phosphorylates a multitude of downstream substrates, such as GSK3β, PRAS40, and FOXO transcription factors, to promote cell cycle progression and inhibit apoptosis [CITE_1, 4]. Uprosertib competitively binds to the ATP-binding pocket of Akt, preventing its activity and inhibiting the entire downstream cascade [CITE_4].
Figure 1: Simplified PI3K/AKT signaling pathway and Uprosertib's point of inhibition.
Data Presentation
Quantitative data from in vitro and in vivo studies are summarized below for easy reference and comparison.
Table 1: In Vitro Potency of Uprosertib
| Target | IC₅₀ (nM) | Kd (nM) | Citation |
| Akt1 | 180 | 16 | [1][2][3] |
| Akt2 | 328 | 49 | [1][2][3] |
| Akt3 | 38 | 5 | [1][2][3] |
Table 2: In Vivo Efficacy of Uprosertib in Mouse Xenograft Models
| Cell Line | Cancer Type | Dose & Route | Result (Tumor Growth Inhibition) | Citation |
| BT474 | Breast Cancer | 100 mg/kg, p.o. | 61% | [1] |
| SKOV3 | Ovarian Cancer | 30 mg/kg, p.o. | 61% | [1] |
| MKN45 | Gastric Cancer | 10 mg/kg/day, p.o. | 27% (at 3 weeks) | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of Uprosertib in a typical subcutaneous mouse xenograft study.
Protocol 1: Formulation of Uprosertib for Oral Gavage
Uprosertib is orally bioavailable. A common vehicle for administering hydrophobic compounds to mice via oral gavage is a suspension or solution involving agents like DMSO and PEG.
Materials:
-
Uprosertib (this compound) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Vehicle Preparation: Prepare the vehicle fresh on each day of dosing. A commonly used vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline[4].
-
Example for 1 mL vehicle: Mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL sterile saline.
-
-
Uprosertib Dissolution: Weigh the required amount of Uprosertib powder based on the desired final concentration and the number of animals to be dosed.
-
Note: It is advisable to prepare a slight excess (~10-15%) to account for any loss during preparation and administration.
-
-
Formulation: First, create a stock solution by dissolving the Uprosertib powder in the DMSO component of the vehicle. Ensure it is fully dissolved, using gentle vortexing or brief sonication if necessary.
-
Final Mixture: Sequentially add the PEG300, Tween-80, and saline to the Uprosertib/DMSO stock solution. Vortex thoroughly between the addition of each component to ensure a homogenous suspension or solution.
-
Administration: Administer the final formulation to mice via oral gavage using an appropriate gauge feeding needle. The typical administration volume for a mouse is 100-200 µL.
Protocol 2: Subcutaneous Xenograft Model and Efficacy Study
This protocol outlines the standard workflow for establishing a cell line-derived xenograft (CDX) model and evaluating the anti-tumor efficacy of Uprosertib.
Part A: Cell Culture and Preparation
-
Cell Line Culture: Culture a human cancer cell line of interest (e.g., SKOV3, BT474) in the recommended medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂[1][5].
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA[5].
-
Washing and Counting: Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Perform a cell count using a hemocytometer and assess cell viability with trypan blue exclusion; viability should be >90%[5][6].
-
Cell Suspension: Resuspend the cell pellet in cold, sterile PBS or serum-free medium at the desired concentration (e.g., 3 x 10⁷ cells/mL for a 3 x 10⁶ cell injection in 100 µL)[6]. To improve tumor establishment, cells can be resuspended in a 1:1 mixture of medium and Matrigel[5]. Keep the cell suspension on ice until injection.
Part B: Tumor Implantation
-
Animal Model: Use 4-6 week old immunodeficient mice (e.g., Nude, NOD-SCID)[5][6]. Allow mice to acclimatize for at least 3-5 days before any procedures[6]. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Injection: Anesthetize the mouse. Shave and sterilize the injection site on the flank with an alcohol wipe[5][7].
-
Subcutaneous Injection: Using a 1-cc syringe with a 27- or 30-gauge needle, inject the cell suspension (typically 100-200 µL) subcutaneously into the prepared flank[6][7].
Part C: Tumor Monitoring and Treatment
-
Tumor Measurement: Once tumors become palpable, measure their length and width using digital calipers 2-3 times per week[5].
-
Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 [5][6].
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group is recommended)[5][7]. Ensure the average tumor volume is similar across all groups.
-
Uprosertib Administration: Begin treatment. Administer Uprosertib (formulated as per Protocol 1) or vehicle control orally according to the planned dose and schedule (e.g., daily)[1][3].
-
Monitoring Animal Health: Monitor animal health throughout the study, including body weight, activity, and signs of toxicity. Body weight should be recorded 2-3 times per week[7].
Part D: Endpoint and Analysis
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or based on other endpoint criteria such as significant body weight loss or observation of clinical signs of distress.
-
Data Collection: At the end of the study, euthanize the animals. Excise, weigh, and photograph the tumors. Tissues can be collected for further analysis (e.g., histology, pharmacodynamics).
-
Efficacy Analysis: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between the treated and control groups.
Figure 2: Experimental workflow for an in vivo study using a xenograft model.
References
Application Notes and Protocols for Western Blot Analysis of p-Akt Inhibition by GSK2141795
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Akt, a serine/threonine kinase, is a central node in this pathway.[1] Its activation requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[1][4] Phosphorylation at Ser473 (p-Akt) is widely used as a marker for Akt activation.[1]
GSK2141795, also known as Uprosertib, is a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[3][5] By binding to the ATP-binding pocket of Akt, this compound prevents its kinase activity, leading to a decrease in the phosphorylation of its downstream substrates.[6][7] This inhibition of the PI3K/Akt pathway can result in the suppression of tumor cell proliferation and the induction of apoptosis.[3][8]
Western blotting is a fundamental technique to elucidate the mechanism of action of kinase inhibitors like this compound. This application note provides a detailed protocol for performing a Western blot to measure the inhibition of Akt phosphorylation at Ser473 in cells treated with this compound.
Signaling Pathway and Inhibition
The PI3K/Akt signaling pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits Akt and PDK1 to the cell membrane, where Akt is partially activated by phosphorylation at Thr308 by PDK1. Full activation of Akt is achieved through phosphorylation at Ser473 by mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. This compound directly inhibits the kinase activity of Akt, thereby preventing the phosphorylation of its downstream effectors.
Caption: PI3K/Akt signaling and this compound inhibition.
Experimental Protocols
This protocol outlines the necessary steps to assess the inhibitory effect of this compound on Akt phosphorylation at Ser473.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture dishes to achieve 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Replace the culture medium with medium containing various concentrations of this compound or DMSO as a vehicle control. Incubate the cells for the desired time period (e.g., 24 hours).[5]
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[9]
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each dish.[4][9]
-
Harvesting: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifugation: Centrifuge the lysates at 12,000-14,000 rpm for 20 minutes at 4°C to pellet cell debris.[9]
-
Supernatant Collection: Transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer's instructions.[9] This step is crucial for ensuring equal protein loading in the subsequent steps.
Western Blot Protocol
The following diagram outlines the key steps in the Western blot workflow.
Caption: Western blot experimental workflow.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[9]
-
SDS-PAGE: Load equal amounts of protein (typically 20-50 µg) per lane of an SDS-PAGE gel.[9] Include a pre-stained protein ladder to monitor migration. Run the gel at 100-150V until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1 hour at 4°C is a common method.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9][10] For phospho-antibodies, 5% BSA is often recommended.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p-Akt (Ser473) antibody at a dilution of 1:1000 in 5% BSA/TBST overnight at 4°C with gentle shaking.[9][10]
-
Washing: The following day, wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit IgG secondary antibody at a dilution of 1:2000 in 5% non-fat milk/TBST for 1 hour at room temperature.[9][10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Detection: Capture the chemiluminescent signal using an imaging system.[9]
-
Stripping and Re-probing: To normalize the p-Akt signal, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin.[9] Wash the membrane with a stripping buffer, re-block, and then incubate with the primary antibody for total Akt or β-actin.
Data Presentation
The following tables provide a summary of recommended quantitative parameters for the Western blot protocol.
Table 1: Reagents and Buffers
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[9] |
| Protease/Phosphatase Inhibitors | Commercially available cocktails added to lysis buffer before use.[9] |
| Laemmli Sample Buffer (2x) | 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol. |
| Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol. |
| TBST Buffer | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20. |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST.[9][10] |
Table 2: Western Blot Protocol Parameters
| Step | Parameter | Recommended Value |
| Cell Treatment | This compound Concentration | 0.1 - 10 µM (start with a dose-response curve) |
| Incubation Time | 6 - 24 hours[5] | |
| Protein Loading | Amount per lane | 20 - 50 µg[9] |
| Gel Electrophoresis | Voltage | 100 - 150 V |
| Protein Transfer | Method | Wet Transfer |
| Conditions | 100 V for 1 hour at 4°C[9] | |
| Blocking | Duration | 1 hour at room temperature |
| Primary Antibody | p-Akt (Ser473) Dilution | 1:500 - 1:3,000 (optimize based on antibody datasheet)[11] |
| Total Akt Dilution | 1:1000 | |
| β-actin Dilution | 1:1000 - 1:5000 | |
| Incubation | Overnight at 4°C[9][10] | |
| Secondary Antibody | Dilution | 1:2000 - 1:20,000 (optimize based on antibody datasheet)[9][12] |
| Incubation | 1 hour at room temperature[9] |
References
- 1. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A putative biomarker signature for clinically effective AKT inhibition: correlation of in vitro, in vivo and clinical data identifies the importance of modulation of the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Phospho-AKT (Ser473) Monoclonal Antibody (17F6.B11) (200-301-268) [thermofisher.com]
- 12. cdn.origene.com [cdn.origene.com]
Application Notes: Measuring Cell Viability in Response to Uprosertib Treatment
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. scribd.com [scribd.com]
- 14. promega.com [promega.com]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2141795 in Akt-Driven Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2141795, also known as Uprosertib, is a potent and selective, orally bioavailable, ATP-competitive pan-Akt inhibitor.[1][2][3] It demonstrates significant activity against all three Akt isoforms (Akt1, Akt2, and Akt3), making it a valuable tool for investigating the role of the PI3K/Akt signaling pathway in cancer biology.[4][5] Dysregulation of this pathway is a frequent event in tumorigenesis, contributing to increased cell proliferation, survival, and resistance to therapy.[3][5] this compound serves as a critical agent for preclinical and clinical studies aimed at understanding and targeting Akt-driven malignancies.[1][6]
Mechanism of Action
This compound competitively binds to the ATP-binding site of Akt kinases, preventing their catalytic activity.[1][7] This inhibition leads to a downstream cascade of events, including the reduced phosphorylation of key Akt substrates such as GSK3β, PRAS40, and FOXO transcription factors.[2][7] The ultimate cellular consequences of Akt inhibition by this compound include cell cycle arrest and induction of apoptosis in cancer cells with an activated Akt pathway.[1][2]
Data Presentation
Biochemical Activity of this compound
| Target | Parameter | Value (nM) | Reference |
| Akt1 | Ki | 0.066 | [1] |
| Akt2 | Ki | 1.4 | [1] |
| Akt3 | Ki* | 1.5 | [1] |
| Akt1 | IC50 | 180 | [2][4] |
| Akt2 | IC50 | 328 | [2][4] |
| Akt3 | IC50 | 38 | [2][4] |
| E17K Akt1 Mutant | EC50 | 0.2 | [1] |
Ki values represent the dissociation constant, indicating the affinity of the inhibitor for the target. A lower Ki signifies a higher affinity. IC50 is the concentration of an inhibitor required to reduce the activity of a biochemical target by 50%. EC50 is the concentration of a drug that gives a half-maximal response.
Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value (nM) | Reference |
| BT474 (Breast Cancer) | p-GSK-3β ELISA | EC50 | 143 | [8] |
| LNCaP (Prostate Cancer) | p-GSK-3β ELISA | EC50 | 34 | [8] |
| BT474 (Breast Cancer) | p-PRAS40 ELISA | EC50 | 39 | [8] |
| LNCaP (Prostate Cancer) | p-PRAS40 ELISA | EC50 | 55 | [8] |
| OVCAR8 (Ovarian Cancer) | Antiproliferative Assay | IC50 | 240 | [2] |
| JVM2 (Leukemia) | Antiproliferative Assay | IC50 | 293 | [2] |
EC50 in a cellular context represents the concentration of a compound that provokes a response halfway between the baseline and maximum effect.
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability in response to this compound treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell lines (e.g., BT474, LNCaP, or other lines with activated Akt signaling)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be 0.1 nM to 30 µM.[2]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubate for 72 hours at 37°C, 5% CO₂.[2]
-
-
Assay:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot Analysis of Akt Pathway Inhibition
This protocol describes the detection of changes in the phosphorylation status of Akt and its downstream targets following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-GSK3β, anti-total GSK3β, anti-p-PRAS40, anti-total PRAS40, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-4 hours.[4][7] Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to form tumors in mice (e.g., BT474, SKOV3)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for p-Akt) or histological examination.
-
Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of this compound.
-
Conclusion
This compound is a well-characterized and potent inhibitor of the Akt signaling pathway. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies of Akt-driven cancers. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results. The versatility of this compound in both in vitro and in vivo settings makes it an indispensable tool for advancing our understanding of cancer biology and for the development of novel therapeutic strategies.
References
- 1. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phase I, Open-Label, Two-Stage Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral AKT Inhibitor this compound in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel AKT inhibitors with enhanced anti-tumor effects in combination with the MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application of Uprosertib in Triple-Negative Breast Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies, such as those for estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1] The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in TNBC, making it a key therapeutic target.[2][3] Uprosertib (GSK2141795) is an orally bioavailable, potent, and selective pan-Akt inhibitor that has been investigated as a monotherapy and in combination with other agents for the treatment of TNBC and other solid tumors.[4][5] This document provides detailed application notes and experimental protocols for the use of Uprosertib in TNBC research.
Mechanism of Action
Uprosertib is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[5] By binding to the ATP-binding pocket of Akt, Uprosertib prevents its phosphorylation and activation, thereby inhibiting downstream signaling.[4] This leads to the suppression of cell proliferation, survival, and growth, and can induce apoptosis in cancer cells with a constitutively active PI3K/Akt pathway.[4][6]
Data Presentation
Preclinical Efficacy of Uprosertib
The following tables summarize the in vitro and in vivo preclinical data for Uprosertib.
| Target | IC50 (nM) | Reference |
| Akt1 | 180 | [5] |
| Akt2 | 328 | [5] |
| Akt3 | 38 | [5] |
Table 1: In vitro inhibitory activity of Uprosertib against Akt isoforms.
| TNBC Cell Line | IC50 (µM) | Reference |
| CAL-148 | 0.116 | |
| OCUB-M | 0.121 | |
| EVSA-T | 0.360 | |
| UACC-893 | 0.553 |
Table 2: Representative IC50 values of Uprosertib in breast cancer cell lines from the Genomics of Drug Sensitivity in Cancer Project.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| BT474 Breast Tumor | 100 mg/kg, p.o. | 61% | [5] |
| SKOV3 Ovarian Tumor | 30 mg/kg, p.o. | 61% | [5] |
Table 3: In vivo efficacy of Uprosertib in xenograft models.
Clinical Trial Data in Metastatic TNBC
A phase II clinical trial investigated the efficacy of trametinib alone and in combination with uprosertib in patients with metastatic TNBC.[7][8]
| Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Clinical Benefit Rate (PR+SD) | Median Progression-Free Survival (PFS) | Reference |
| Trametinib alone (Part I) | 37 | 5.4% (2 PR) | 21.6% (2 PR + 6 SD) | 7.7 weeks | [8] |
| Trametinib + Uprosertib (Part II) | 19 | 15.8% (3 PR) | 31.6% (3 PR + 3 SD) | 7.8 weeks | [8] |
Table 4: Efficacy of Trametinib and Uprosertib Combination in Metastatic TNBC.[8] PR: Partial Response, SD: Stable Disease.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Uprosertib in TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549, HCC1937, MDA-MB-468)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Uprosertib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed TNBC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Uprosertib in complete growth medium. A suggested starting range is 0.01 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Uprosertib dose.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared Uprosertib dilutions or vehicle control.
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis of Akt Signaling
This protocol is for assessing the inhibition of Akt phosphorylation by Uprosertib.
Materials:
-
TNBC cells
-
Uprosertib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed TNBC cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Uprosertib (e.g., 200 nM to 1 µM) or vehicle control for 6 to 24 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and GAPDH for normalization.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying Uprosertib-induced apoptosis by flow cytometry.
Materials:
-
TNBC cells
-
Uprosertib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed TNBC cells in 6-well plates and treat with Uprosertib at various concentrations for 24 to 48 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour, differentiating between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of Uprosertib on cell cycle distribution.
Materials:
-
TNBC cells
-
Uprosertib
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed TNBC cells and treat with Uprosertib for 24 to 48 hours.
-
Harvest cells, wash with PBS, and resuspend the cell pellet.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, measuring the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Uprosertib in a TNBC xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
TNBC cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
Uprosertib
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject TNBC cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer Uprosertib (e.g., 50 mg/kg, daily by oral gavage) or vehicle control.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
Caption: Uprosertib inhibits the PI3K/Akt signaling pathway.
References
- 1. Co-targeting triple-negative breast cancer cells and endothelial cells by metronomic chemotherapy inhibits cell regrowth and migration via downregulation of the FAK/VEGFR2/VEGF axis and autophagy/apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition | springermedizin.de [springermedizin.de]
- 6. Targeting Replicative Stress and DNA Repair by Combining PARP and Wee1 Kinase Inhibitors Is Synergistic in Triple Negative Breast Cancers with Cyclin E or BRCA1 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for GSK2141795 (Uprosertib) in Cervical Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2141795, also known as Uprosertib, is a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][3][4] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in tumorigenesis, including in cervical cancer.[5][6][7] Persistent infection with high-risk human papillomavirus (HPV) can lead to the activation of the PI3K/Akt pathway, contributing to malignant transformation and immune evasion. Therefore, targeting Akt presents a rational therapeutic strategy for cervical cancer.
These application notes provide a summary of the mechanism of action of this compound and generalized protocols for its use in cervical cancer cell line research. While clinical trials have explored this compound in recurrent or persistent cervical cancer, often in combination with other targeted therapies like the MEK inhibitor Trametinib, preclinical data on its specific effects on cervical cancer cell lines are limited in publicly available literature.[5][8][9] The protocols provided below are adapted from studies using this compound in other cancer cell lines and should be optimized for specific cervical cancer cell lines.
Mechanism of Action
This compound inhibits the kinase activity of Akt, preventing the phosphorylation of its downstream substrates. This blockade of the PI3K/Akt signaling pathway can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.[1]
Signaling Pathway
The PI3K/Akt signaling pathway is a key cascade in cellular growth and survival. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets to promote cell proliferation, growth, and survival, while inhibiting apoptosis. This compound acts by directly inhibiting the kinase activity of Akt.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines (Template)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | Data not available | |
| SiHa | Cervical Cancer | Data not available | |
| CaSki | Cervical Cancer | Data not available | |
| BT474 | Breast Cancer | Example: ~50-100 | (Adapted from general knowledge) |
| LNCaP | Prostate Cancer | Example: ~100-200 | (Adapted from general knowledge) |
Table 2: Apoptosis Induction by this compound in Cervical Cancer Cell Lines (Template for Experimental Data)
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) |
| HeLa | 0 (Control) | 48 | |
| 1 | 48 | ||
| 5 | 48 | ||
| SiHa | 0 (Control) | 48 | |
| 1 | 48 | ||
| 5 | 48 |
Table 3: Effect of this compound on Cell Cycle Distribution in Cervical Cancer Cell Lines (Template for Experimental Data)
| Cell Line | This compound Conc. (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| HeLa | 0 (Control) | |||
| 1 | ||||
| 5 | ||||
| SiHa | 0 (Control) | |||
| 1 | ||||
| 5 |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound on cervical cancer cell lines.
Cell Culture
-
Cell Lines: HeLa, SiHa, CaSki, or other relevant cervical cancer cell lines.
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for a cell proliferation assay.
Protocol:
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Treatment: Remove the old medium and add 100 µL of the drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours.
-
Measurement:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of DMSO to dissolve the formazan crystals and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence.
-
-
Data Analysis: Plot cell viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis
This protocol is to assess the effect of this compound on the phosphorylation of Akt and its downstream targets.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 1, 6, or 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-GSK3β (Ser9)
-
Total GSK3β
-
β-actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound as described for Western blotting.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark, according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable research tool for investigating the role of the PI3K/Akt pathway in cervical cancer. The provided protocols offer a framework for researchers to study its effects on cervical cancer cell lines. It is important to note that the development of this compound for cervical cancer was halted in clinical trials due to limited efficacy.[9] Nevertheless, its use in preclinical settings can still provide significant insights into the biology of cervical cancer and potential combination therapies. All experiments should be carefully optimized for the specific cell lines and conditions being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. AKT inhibitors in gynecologic oncology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Results from a single arm, single stage phase II trial of trametinib and this compound in persistent or recurrent cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Analysis of Uprosertib in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uprosertib (also known as GSK2141795) is an orally bioavailable, potent, and selective ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers.[3] Uprosertib's inhibition of this pathway leads to cell cycle arrest and apoptosis in cancer cells, making it a promising agent in oncology research.[1] These application notes provide a summary of the preclinical pharmacokinetic and pharmacodynamic analysis of Uprosertib, along with detailed protocols for key experimental procedures.
Data Presentation
Table 1: In Vivo Efficacy of Uprosertib in Mouse Xenograft Models
| Animal Model | Cancer Type | Dosing Regimen | Outcome |
| Mice with BT474 xenografts | Breast Cancer | 100 mg/kg, oral administration | 61% tumor growth inhibition |
| Mice with SKOV3 xenografts | Ovarian Cancer | 30 mg/kg, oral administration | 61% tumor growth inhibition |
Data sourced from publicly available preclinical study information.[4]
Table 2: Template for Preclinical Pharmacokinetic Parameters of Uprosertib
| Preclinical Model | Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Oral Bioavailability (%) |
| Mouse | e.g., 30 | e.g., Oral (p.o.) | Data not available | Data not available | Data not available | Data not available | Data not available |
| e.g., 100 | e.g., Oral (p.o.) | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Rat | Specify | Specify | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Specify | Specify | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Specific preclinical pharmacokinetic values for Uprosertib are not publicly available. Researchers should perform dedicated DMPK (Drug Metabolism and Pharmacokinetics) studies to determine these parameters for their specific experimental conditions.[5]
Signaling Pathway
Uprosertib targets the central node, Akt, in the PI3K/Akt/mTOR signaling pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits Akt to the cell membrane where it is activated. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis. Uprosertib, by inhibiting Akt, blocks these downstream effects.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for determining the pharmacokinetic profile of Uprosertib in mice.
Materials:
-
Uprosertib (this compound)
-
Vehicle for formulation (e.g., 0.5% HPMC in water)
-
6-8 week old mice (e.g., BALB/c or CD-1)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Workflow:
Procedure:
-
Formulation: Prepare a homogenous suspension of Uprosertib in the chosen vehicle at the desired concentrations.
-
Dosing: Acclimatize animals before the study. Administer a single dose of the Uprosertib formulation to mice via the intended route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Uprosertib in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Western Blot Analysis of Akt Signaling Pathway
This protocol is for assessing the pharmacodynamic effect of Uprosertib on the Akt signaling pathway in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., BT474, SKOV3)
-
Uprosertib
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of Uprosertib or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of Uprosertib on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Uprosertib
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Uprosertib or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a luminometer.
-
Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value (the concentration of Uprosertib that inhibits cell growth by 50%).
Conclusion
Uprosertib is a potent inhibitor of the PI3K/Akt signaling pathway with demonstrated preclinical anti-tumor activity. The protocols provided herein offer a framework for the in-depth pharmacokinetic and pharmacodynamic evaluation of Uprosertib in preclinical models. A thorough understanding of its DMPK properties is essential for the successful translation of this promising therapeutic agent to the clinical setting.
References
- 1. Pfizer Oncology To Present Over 30 Abstracts On Pre-Clinical And Clinical Research At The American Association For Cancer Research Annual Meeting | Pfizer [pfizer.com]
- 2. selleckchem.com [selleckchem.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. bioivt.com [bioivt.com]
- 5. blog.td2inc.com [blog.td2inc.com]
Troubleshooting & Optimization
Technical Support Center: GSK2141795 (Uprosertib) Handling and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2141795 (also known as Uprosertib). The information provided is intended to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Uprosertib, is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B).[1][2] It functions by binding to and inhibiting the activity of Akt, which in turn can inhibit the PI3K/Akt signaling pathway.[1] This pathway is often dysregulated in cancer, and its inhibition can lead to decreased tumor cell proliferation and increased apoptosis.[1]
dot
Figure 1. Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound.
Q2: What are the recommended solvents for dissolving this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound.[3] For in vivo studies, a stock solution in DMSO is typically further diluted in a suitable vehicle such as corn oil or a formulation containing PEG300, Tween-80, and saline.[4]
Q3: What are the storage conditions for this compound powder and stock solutions?
-
Powder: The solid compound should be stored at -20°C under a nitrogen atmosphere.[3][4]
-
Stock Solutions: Aliquoted stock solutions in DMSO can be stored at -20°C for up to 6 months or at -80°C for up to one year.[3] It is recommended to store under nitrogen to minimize degradation.[3] To avoid repeated freeze-thaw cycles, it is best to prepare small, single-use aliquots.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Potential Cause:
-
Incorrect Solvent: this compound has poor aqueous solubility.
-
Low-Quality or Old Solvent: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of the compound.[3]
-
Insufficient Mixing: The compound may require energy to fully dissolve.
Solutions:
-
Use the Correct Solvent: For stock solutions, use high-purity, anhydrous DMSO.[3]
-
Use Fresh Solvent: Always use a fresh, unopened bottle of DMSO or a bottle that has been properly stored to prevent moisture absorption.
-
Apply Energy: Sonication or gentle warming can aid in the dissolution of this compound in DMSO.[3][4]
-
Verify Solubility Limits: Refer to the solubility data table below to ensure you are not exceeding the solubility limit of the compound in your chosen solvent.
dot
Figure 2. Troubleshooting workflow for dissolving this compound.
Issue 2: Precipitation of this compound in Aqueous Solutions
Potential Cause:
-
Poor Aqueous Solubility: this compound is poorly soluble in aqueous media, and adding a concentrated DMSO stock directly to an aqueous buffer can cause it to precipitate.
-
Solvent Carryover: A high percentage of DMSO in the final aqueous solution can lead to precipitation.
Solutions:
-
Minimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform serial dilutions in the buffer to gradually decrease the DMSO concentration.
-
Use of Surfactants or Co-solvents: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 are used to maintain the compound's solubility in the aqueous vehicle.[4]
Issue 3: Inconsistent Experimental Results or Loss of Compound Activity
Potential Cause:
-
Compound Degradation: this compound may be unstable under certain conditions (e.g., inappropriate pH, temperature, or exposure to light).
-
Improper Storage: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.
-
Interaction with Other Components: The compound may interact with other components in the experimental medium.
Solutions:
-
Protect from Light: Store solutions in light-protected containers (e.g., amber vials) to prevent photodegradation.
-
Prepare Fresh Solutions: For critical experiments, especially for in vivo studies, it is recommended to prepare fresh working solutions from a frozen stock on the day of use.[2]
-
Proper Storage: Aliquot stock solutions to minimize freeze-thaw cycles and store them at the recommended temperatures (-20°C or -80°C).[3]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 50 - 93 mg/mL | Sonication may be required. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can reduce solubility.[3] |
| Ethanol | 76 mg/mL | Sonication is recommended.[4] |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (Uprosertib) powder (Molecular Weight: 429.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.29 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution and/or sonicate in a water bath until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[3]
-
Protocol 2: Preparation of a Working Solution for In Vivo Administration (Example)
This is an example protocol and may need to be optimized for your specific experimental needs.
-
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and dosing volume.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (e.g., to a final concentration of 40%). Mix well.
-
Add Tween-80 to the mixture (e.g., to a final concentration of 5%). Mix until the solution is clear.
-
Add sterile saline to reach the final desired volume (e.g., to a final concentration of 45%). Mix thoroughly.
-
This formulation should be prepared fresh on the day of use.[4]
-
dot
Figure 3. Experimental workflow for preparing an in vivo formulation of this compound.
References
Optimizing Uprosertib Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Uprosertib (also known as GSK2141795) for cell-based assays. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Uprosertib?
Uprosertib is a potent and selective, ATP-competitive pan-Akt inhibitor, targeting all three Akt isoforms (Akt1, Akt2, and Akt3).[1] By inhibiting Akt, Uprosertib blocks the downstream signaling of the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and growth.[2] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells where this pathway is activated.[1]
Q2: What is a typical starting concentration range for Uprosertib in cell-based assays?
A typical starting concentration range for Uprosertib in cell-based assays is between 0.1 µM and 10 µM. However, the optimal concentration is highly dependent on the cell line and the specific biological endpoint being measured. For initial dose-response experiments, a wider range, such as 0.01 µM to 50 µM, is recommended to determine the IC50 value for your specific system.
Q3: How should I prepare and store Uprosertib stock solutions?
Uprosertib is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in cell culture medium immediately before use. To avoid solvent toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%.
Q4: How can I confirm that Uprosertib is inhibiting Akt in my cells?
The most direct method to confirm on-target activity is to perform a Western blot analysis to measure the phosphorylation status of Akt at Serine 473 (pAkt-Ser473) and Threonine 308 (pAkt-Thr308). A dose-dependent decrease in phosphorylated Akt relative to total Akt levels indicates successful target inhibition. You can also assess the phosphorylation of downstream Akt substrates, such as GSK3β.
Q5: How long should I treat my cells with Uprosertib?
The optimal treatment duration depends on the assay being performed:
-
For signaling studies (e-g., Western blot for pAkt): A short incubation period of 1 to 6 hours is often sufficient to observe inhibition of Akt phosphorylation.[3]
-
For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo): Longer incubation times, typically 24 to 72 hours, are required to observe effects on cell growth.[1]
-
For apoptosis assays (e.g., Annexin V staining): Treatment durations of 24 to 48 hours are commonly used to detect programmed cell death.
It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific cell line and experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of Akt phosphorylation (pAkt) observed in Western blot. | 1. Suboptimal Uprosertib concentration. 2. Insufficient incubation time. 3. Degraded Uprosertib. 4. High phosphatase activity in cell lysate. 5. Issues with Western blot protocol. | 1. Perform a dose-response experiment with a wider concentration range of Uprosertib. 2. Conduct a time-course experiment (e.g., 1, 2, 4, 6 hours) to determine the optimal incubation time. 3. Use a fresh aliquot of Uprosertib stock solution. 4. Ensure that your lysis buffer contains fresh phosphatase inhibitors and that you work quickly on ice during sample preparation. 5. Optimize your Western blot protocol, including antibody concentrations and blocking conditions. Use a positive control (e.g., a cell line with known high pAkt levels) to validate the assay. |
| High levels of cell death observed at concentrations expected to only inhibit proliferation. | 1. The cell line is highly sensitive to Akt inhibition. 2. Off-target effects at higher concentrations. 3. Solvent (DMSO) toxicity. | 1. Use a lower concentration range of Uprosertib. 2. While Uprosertib is selective, off-target effects can occur at high concentrations. Reduce the concentration and confirm that the observed phenotype correlates with pAkt inhibition. 3. Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control with the highest concentration of DMSO used. |
| IC50 value is significantly different from published data. | 1. Differences in cell line passage number and culture conditions. 2. Different assay methods and incubation times. 3. Variations in reagent quality. | 1. Use low-passage cells and maintain consistent culture conditions. 2. Ensure your assay protocol (e.g., cell seeding density, incubation time) is consistent with the literature you are comparing to. Be aware that different viability assays (e.g., MTT vs. CellTiter-Glo) can yield different IC50 values. 3. Use high-quality, validated reagents. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent Uprosertib dilutions. 3. Cell culture contamination. | 1. Ensure accurate and consistent cell counting and seeding for each experiment. 2. Prepare fresh serial dilutions of Uprosertib for each experiment from a reliable stock solution. 3. Regularly check cell cultures for contamination (e.g., mycoplasma). |
Quantitative Data
Uprosertib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| BT474 | Breast Cancer | Varies | Proliferation |
| LNCaP | Prostate Cancer | Varies | Proliferation |
| SKOV3 | Ovarian Cancer | Varies | Growth |
| PEO4 | Ovarian Cancer | Varies | Growth |
| OVCAR8 | Ovarian Cancer | 0.24 | Antiproliferative |
| RPMI-8226 | Multiple Myeloma | 0.538 | Antiproliferative |
| DMS114-P | Small Cell Lung Cancer | Varies | Varies |
| PC9 | Non-Small Cell Lung Cancer | Varies | Varies |
| HCT116 | Colorectal Cancer | Varies | Varies |
| LS174T | Colorectal Cancer | Varies | Varies |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions. It is crucial to determine the IC50 for your specific cell line and assay system.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473) and Total Akt
This protocol details the steps to assess the inhibition of Akt phosphorylation in response to Uprosertib treatment.
Materials:
-
Uprosertib
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) (recommended dilution 1:1000), Rabbit anti-Akt (total) (recommended dilution 1:1000)
-
HRP-conjugated anti-rabbit secondary antibody (recommended dilution 1:2000)
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Uprosertib (e.g., 0, 0.1, 0.5, 1, 2.5, 5 µM) for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-Akt or anti-total-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection: Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability in response to Uprosertib treatment using a luminescent-based assay.
Materials:
-
Uprosertib
-
Cell culture reagents
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of Uprosertib in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from the no-cell control wells. Normalize the data to the vehicle control wells (set as 100% viability) and plot the results to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Uprosertib
-
Cell culture reagents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with Uprosertib at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Staining:
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of Uprosertib.
References
Technical Support Center: Overcoming Resistance to Uprosertib in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the pan-AKT inhibitor, Uprosertib (also known as GSK2141795), in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Uprosertib?
A1: Uprosertib is an orally bioavailable, ATP-competitive inhibitor of the serine/threonine protein kinase Akt (protein kinase B).[1] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3), inhibiting their kinase activity.[2][3] This leads to the suppression of the PI3K/Akt signaling pathway, which is often dysregulated in cancer and plays a crucial role in tumor cell proliferation, survival, and resistance to therapy.[1]
Q2: My cancer cell line is showing reduced sensitivity to Uprosertib. What are the potential mechanisms of resistance?
A2: Resistance to AKT inhibitors like Uprosertib can arise from several mechanisms, including:
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Reactivation of the PI3K/mTOR pathway: Inhibition of AKT can relieve negative feedback loops, leading to the reactivation of upstream signaling components like PI3K or downstream effectors like mTORC1.[4]
-
Activation of bypass signaling pathways: Cancer cells can compensate for AKT inhibition by upregulating parallel survival pathways, such as the Ras/Raf/MEK/ERK pathway.[4][5]
-
Genetic alterations: Mutations in the drug target (AKT isoforms) or other pathway components can emerge, reducing the efficacy of the inhibitor.
-
Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of Uprosertib.
Q3: Are there any known synergistic drug combinations with Uprosertib to overcome resistance?
A3: Preclinical and clinical studies have explored combining Uprosertib with inhibitors of parallel or downstream pathways. A common strategy is to co-target the MEK/ERK pathway, for example, by combining Uprosertib with a MEK inhibitor like Trametinib.[5][6][7][8] The rationale is to block a key compensatory survival pathway that can be activated upon AKT inhibition.[5] However, clinical trials of this combination have reported significant toxicity, limiting its therapeutic window.[6][7][8]
Troubleshooting Guides
Problem 1: Increased IC50 of Uprosertib in your cell line over time.
This suggests the development of acquired resistance. The following steps can help you characterize and potentially overcome this resistance.
Troubleshooting Workflow
Caption: Workflow for troubleshooting acquired Uprosertib resistance.
Experimental Protocols
1. Generation of a Uprosertib-Resistant Cell Line
This protocol is adapted from general methods for creating drug-resistant cell lines.[9][10]
-
Materials:
-
Parental cancer cell line of interest
-
Uprosertib (this compound)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
-
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment with Uprosertib on the parental cell line to establish the baseline IC50 value.
-
Initial exposure: Culture the parental cells in a medium containing Uprosertib at a concentration equal to the IC10-IC20 for 48-72 hours.
-
Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and repopulate.
-
Dose escalation: Once the cells are confluent, passage them and increase the Uprosertib concentration by 1.5- to 2-fold.
-
Repeat cycles: Repeat the cycle of exposure and recovery, gradually increasing the drug concentration.
-
Confirmation of resistance: Periodically determine the IC50 of the treated cell population. A resistant cell line is typically considered established when the IC50 is significantly higher (e.g., >10-fold) than that of the parental line.
-
Clonal selection (optional): Perform single-cell cloning by limiting dilution to establish a homogenous resistant cell line.[9]
-
2. Western Blot Analysis of Key Signaling Pathways
This protocol allows for the investigation of changes in protein expression and phosphorylation that may contribute to resistance.
-
Materials:
-
Parental and Uprosertib-resistant cell lysates
-
Primary antibodies (e.g., p-Akt (Ser473), total Akt, p-ERK, total ERK, p-S6, total S6, p-GSK3β)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
-
Procedure:
-
Sample preparation: Lyse parental and resistant cells, with and without Uprosertib treatment, and determine protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[11][12]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary antibody incubation: Incubate the membrane with the primary antibody overnight at 4°C.[11][12]
-
Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Detection: Visualize the protein bands using an ECL detection system.[11]
-
Analysis: Compare the levels of phosphorylated and total proteins between parental and resistant cells to identify upregulated signaling pathways.
-
Signaling Pathway Analysis
Caption: PI3K/AKT pathway and potential resistance mechanisms.
Problem 2: No synergistic effect observed with combination therapy.
If a combination of Uprosertib with another inhibitor (e.g., a MEK inhibitor) does not show a synergistic effect, consider the following:
Troubleshooting Steps:
-
Confirm target engagement: Use Western blotting to verify that each inhibitor is effectively blocking its respective target (e.g., p-Akt for Uprosertib and p-ERK for a MEK inhibitor) at the concentrations used.
-
Optimize drug concentrations and ratios: Perform a checkerboard assay with a range of concentrations for both drugs to identify the optimal concentrations and ratios for synergy.
-
Evaluate different scheduling: The timing of drug administration can be critical. Consider sequential versus concurrent treatment schedules.
-
Investigate alternative bypass pathways: The resistance in your cell line may be driven by a different compensatory pathway than the one you are targeting. A broader analysis of signaling pathways (e.g., using phospho-kinase arrays) may be necessary to identify the relevant bypass mechanism.
Data Presentation
Table 1: Uprosertib Activity in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| BT474 | Breast | 180 (for Akt1) |
| LNCaP | Prostate | 328 (for Akt2) |
| A3 | - | 38 (for Akt3) |
| I9.2 | - | - |
| SKOV3 | Ovarian | - |
| PEO4 | Ovarian | - |
| Note: IC50 values are for the respective Akt isoforms. Data compiled from publicly available information.[2][3] |
Table 2: Clinical Trial Data for Uprosertib in Combination with Trametinib
| Clinical Trial Phase | Patient Population | Dosing | Objective Response Rate | Key Toxicities |
| Phase I | Solid Tumors (TNBC, BRAF-wild type melanoma) | Trametinib 1.5 mg QD + Uprosertib 50 mg QD | < 5% | Diarrhea, Rash |
| Data from a Phase I dose-escalation trial.[6][8] |
References
- 1. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unclineberger.org [unclineberger.org]
- 6. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. genscript.com [genscript.com]
- 12. docs.abcam.com [docs.abcam.com]
Technical Support Center: GSK2141795 Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-Akt inhibitor, GSK2141795 (Uprosertib).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Uprosertib, is a potent, orally bioavailable, and ATP-competitive pan-Akt inhibitor. It targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), which are key components of the PI3K/Akt/mTOR signaling pathway.[1][2] By inhibiting Akt, this compound can lead to the suppression of tumor cell proliferation and the induction of apoptosis.[1][2] Dysregulation of the PI3K/Akt pathway is a frequent event in many cancers, often contributing to tumorigenesis and resistance to other cancer therapies.[1][2]
Q2: What are the binding affinities of this compound for the different Akt isoforms?
A2: this compound is a potent inhibitor of all three Akt isoforms. The inhibitory constants (Ki) have been determined as follows:
| Akt Isoform | Ki (nM) |
| Akt1 | 0.066 |
| Akt2 | 1.4 |
| Akt3 | 1.5 |
| Data from a phase I clinical trial publication. |
Q3: What are the expected downstream effects of Akt inhibition by this compound?
A3: Inhibition of Akt by this compound is expected to decrease the phosphorylation of several downstream substrates. Key pharmacodynamic markers include Proline-Rich Akt Substrate of 40 kDa (PRAS40) and Glycogen Synthase Kinase 3 Beta (GSK3β). A reduction in the phosphorylation of these proteins indicates successful target engagement and pathway inhibition.
Q4: What is a typical dose range for this compound in clinical studies?
A4: In a phase I dose-escalation study (NCT00920257), this compound was evaluated in patients with solid tumors at doses ranging from 10 mg to 150 mg administered orally once daily. The recommended phase II dose (RP2D) was determined to be 75 mg once daily.[1]
Troubleshooting Guides
Problem 1: Inconsistent EC50 values in in-vitro cell proliferation assays.
-
Possible Cause 1: Assay variability. Cell-based assays are inherently variable. Ensure consistent cell seeding density, incubation times, and reagent addition.
-
Troubleshooting Tip 1: Refer to the detailed "Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)" section below. Strict adherence to a validated protocol is crucial for reproducibility.
-
Possible Cause 2: Cell line heterogeneity. Different cancer cell lines exhibit varying sensitivity to this compound.
-
Troubleshooting Tip 2: Characterize the Akt pathway status of your cell lines (e.g., PTEN loss, PIK3CA mutation). Cell lines with an activated Akt pathway are expected to be more sensitive.
-
Possible Cause 3: Drug stability and handling. Improper storage or handling of the compound can affect its potency.
-
Troubleshooting Tip 3: Follow the manufacturer's instructions for storage and handling of this compound. Prepare fresh dilutions for each experiment from a validated stock solution.
Problem 2: No significant inhibition of downstream markers (pAkt, pPRAS40) observed in Western blot analysis.
-
Possible Cause 1: Insufficient drug concentration or treatment time. The concentration of this compound or the duration of treatment may not be sufficient to induce a measurable decrease in protein phosphorylation.
-
Troubleshooting Tip 1: Perform a dose-response and time-course experiment to determine the optimal conditions for observing pathway inhibition in your specific cell line.
-
Possible Cause 2: Technical issues with the Western blot procedure. Suboptimal protein extraction, antibody quality, or detection methods can lead to unreliable results.
-
Troubleshooting Tip 2: Follow the detailed "Experimental Protocol: Western Blot Analysis of Akt Pathway Phosphorylation" provided below. Ensure the use of validated phospho-specific antibodies and appropriate loading controls.
-
Possible Cause 3: Feedback loop activation. Inhibition of the Akt pathway can sometimes lead to the activation of compensatory signaling pathways.
-
Troubleshooting Tip 3: Investigate other related pathways, such as the MAPK/ERK pathway, to assess potential feedback mechanisms in your experimental system.
Quantitative Data Summary
In Vitro Cell Proliferation
While comprehensive public data on the EC50 values of this compound across a wide range of cancer cell lines is limited, it is known to preferentially inhibit the proliferation of human cancer cell lines with an activated AKT pathway. For instance, in SKOV3 ovarian cancer cells, this compound has been shown to cause growth arrest as a single agent.
In Vivo and Clinical Pharmacodynamics
In a phase I clinical trial (NCT00920257), pharmacodynamic effects were assessed in paired tumor biopsies from patients with ovarian cancer.
| Dose | Pharmacodynamic Effect |
| 50 mg or 75 mg daily | pPRAS40 levels: Decreased in 4 out of 5 patients. |
| Ki67 levels (proliferation marker): Decreased in 4 out of 5 patients. | |
| pAKT levels: Increased in 2 out of 2 patients dosed at 75mg, potentially indicating a feedback mechanism. | |
| Qualitative data from a phase I clinical trial abstract. |
Treatment with this compound in both in vitro and in vivo preclinical models resulted in an approximately 50-90% decrease in the phosphorylation of PRAS40.[3]
Experimental Protocols
Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)
This protocol is a general guideline for determining the dose-response curve of this compound on cancer cell proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Experimental Protocol: Western Blot Analysis of Akt Pathway Phosphorylation
This protocol outlines the steps for assessing the phosphorylation status of Akt and its downstream substrate PRAS40.
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAkt (Ser473), total Akt, pPRAS40 (Thr246), total PRAS40, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Visualizations
References
Navigating Uprosertib Trials: A Technical Support Guide to Adverse Event Management
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing adverse events (AEs) associated with the pan-Akt inhibitor Uprosertib (GSK2141795) in clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer clear, actionable guidance for specific issues encountered during experimentation.
Understanding Uprosertib's Mechanism of Action
Uprosertib is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt, targeting all three isoforms (Akt1, Akt2, and Akt3).[1] By inhibiting Akt, Uprosertib disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell proliferation and survival.[2] Dysregulation of this pathway is a common feature in many cancers.
Common Adverse Events and Management
The following table summarizes the most common drug-related adverse events observed in a Phase I monotherapy trial of Uprosertib at the maximum tolerated dose (MTD) of 75 mg once daily.
| Adverse Event | Frequency (All Grades) | Grade 3/4 Frequency |
| Diarrhea | 47% | 0% |
| Nausea | >10% | N/A |
| Hyperglycemia | N/A | Dose-Limiting |
| Hypoglycemia | N/A | Dose-Limiting |
| Stomatitis | N/A | Dose-Limiting |
Data from a Phase I first-in-human study of this compound.
Troubleshooting Guides: A Question-and-Answer Approach
Hyperglycemia Management
Q1: A patient in our trial has developed Grade 2 hyperglycemia after initiating Uprosertib. What is the recommended course of action?
A1: Hyperglycemia is a known on-target effect of Akt inhibitors due to their role in insulin signaling.[1][3][4][5][6] For Grade 2 hyperglycemia, the following steps are recommended:
-
Confirm the reading: Repeat the blood glucose measurement to ensure accuracy.
-
Dietary modification: Advise the patient to follow a low-carbohydrate diet.[1][3][5]
-
Initiate pharmacological intervention: Metformin is typically the first-line agent for managing PI3K/Akt inhibitor-induced hyperglycemia.[4]
-
Increase monitoring: Increase the frequency of blood glucose monitoring to at least daily until levels stabilize.
-
Consider dose modification: If hyperglycemia persists or worsens despite these interventions, consider a dose reduction or temporary interruption of Uprosertib as per the clinical trial protocol.
Q2: Are there any proactive measures we can take to mitigate the risk of Uprosertib-induced hyperglycemia?
A2: Yes, proactive management can reduce the severity of this adverse event.
-
Baseline screening: Assess patients' baseline HbA1c and fasting blood glucose levels. Patients with pre-existing diabetes or impaired glucose tolerance may be at higher risk.[6]
-
Patient education: Counsel patients on the symptoms of hyperglycemia (e.g., increased thirst, frequent urination, fatigue) and the importance of adhering to a low-carbohydrate diet upon starting treatment.[1][3][5]
-
Fasting prior to dosing: Preclinical studies suggest that fasting before drug administration can reduce baseline liver glycogen and attenuate hyperglycemia.[1][3][5] This could be considered as a strategy within the trial protocol.
Stomatitis and Oral Mucositis Management
Q1: A patient has developed painful oral lesions consistent with Grade 2 stomatitis. What are the recommended management strategies?
A1: Stomatitis is a dose-limiting toxicity of Uprosertib. For Grade 2 stomatitis, a multi-faceted approach is recommended:
-
Oral hygiene: Advise the patient to maintain meticulous oral hygiene with a soft-bristle toothbrush and to rinse their mouth frequently with a non-medicated saline or sodium bicarbonate solution.[2]
-
Pain management:
-
Dietary modifications: The patient should be advised to eat a soft, bland diet and avoid spicy, acidic, or hard foods.[2]
-
Topical treatments:
-
Dose modification: If the stomatitis is severe and impacting the patient's ability to eat or drink, a dose interruption or reduction of Uprosertib should be considered according to the protocol.
Q2: Can we do anything to prevent or reduce the severity of stomatitis in patients receiving Uprosertib?
A2: Yes, preventative measures can be beneficial:
-
Oral cryotherapy: For some chemotherapeutic agents, sucking on ice chips for 30 minutes before and during drug administration has been shown to reduce the incidence and severity of mucositis.[2][7] This could be explored as a preventative strategy.
-
Prophylactic oral care: Implementing a standardized oral care protocol from the start of treatment, including regular rinsing with saline, can help maintain mucosal integrity.[2]
Diarrhea Management
Q1: A patient is experiencing Grade 1 diarrhea that is persistent. What is the appropriate management?
A1: For persistent Grade 1 diarrhea, the following steps are recommended:
-
Dietary advice: Advise the patient to follow a BRAT diet (bananas, rice, applesauce, toast) and to increase their intake of oral fluids to prevent dehydration. They should avoid high-fat, spicy, and dairy products.
-
Anti-diarrheal medication: Initiate treatment with loperamide. The standard starting dose is 4 mg, followed by 2 mg after each loose stool, not exceeding 16 mg per day.[9][10]
-
Monitoring: Closely monitor the frequency and consistency of stools and the patient's hydration status.
Q2: When should we escalate the management of diarrhea?
A2: Escalation of management is necessary if the diarrhea worsens or does not resolve.
-
Grade 2 diarrhea: If diarrhea persists for more than 24 hours despite high-dose loperamide, consider hospitalization for intravenous hydration and electrolyte replacement. Subcutaneous octreotide may also be indicated.
-
Grade 3/4 diarrhea: This is a medical emergency requiring immediate hospitalization, intravenous fluids, and octreotide. A dose interruption of Uprosertib is warranted until the diarrhea resolves to Grade 1 or less. A subsequent dose reduction should be considered.
Experimental Protocols
Monitoring for Adverse Events
A systematic approach to monitoring for adverse events is crucial for patient safety and data integrity in clinical trials.
Methodology for AE Monitoring:
-
Baseline Assessment: Prior to the first dose of Uprosertib, a comprehensive baseline assessment should be conducted. This includes a full physical examination, standard laboratory panels with a focus on fasting blood glucose and HbA1c, and thorough patient education on potential adverse events and when to report them.
-
Ongoing Monitoring: Patients should be monitored at regular intervals as defined in the study protocol. This includes:
-
Clinic Visits: Assessment of vital signs, performance status, and a targeted physical examination.
-
Laboratory Tests: Regular monitoring of blood glucose, electrolytes, and other relevant laboratory parameters.
-
Patient-Reported Outcomes (PROs): Utilize validated questionnaires to capture the patient's experience of symptoms such as diarrhea, nausea, and the impact of stomatitis on quality of life.
-
-
AE Detection and Grading: Any new or worsening symptom reported by the patient or observed by the clinical staff should be considered a potential adverse event. AEs should be graded for severity according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Management and Reporting: Once an AE is identified and graded, the appropriate management protocol should be initiated. All AEs must be documented and reported in accordance with the clinical trial protocol and regulatory requirements. Serious adverse events (SAEs) require expedited reporting.
Frequently Asked Questions (FAQs)
Q: What are the dose-limiting toxicities of Uprosertib monotherapy? A: In the phase I trial, the dose-limiting toxicities were Grade 3/4 hyperglycemia, Grade 3/4 hypoglycemia, and Grade 2 stomatitis.
Q: Is there a known correlation between the development of a rash and the efficacy of Uprosertib? A: While a correlation between rash and efficacy has been observed with some kinase inhibitors, particularly EGFR inhibitors, this has not been specifically established for Uprosertib.[11] However, the development of a rash is a common AE with this class of drugs. Management of rash typically involves topical corticosteroids and, in some cases, oral antibiotics.[12] Dose modification should be considered for Grade 3 or higher rash.[12]
Q: How should a suspected Uprosertib-related serious adverse event (SAE) be handled? A: Any suspected SAE must be reported to the study sponsor and the Institutional Review Board (IRB) or Ethics Committee within 24 hours of the site becoming aware of the event. The patient should receive immediate medical attention, and Uprosertib should be held pending investigation into the causality of the event.
Disclaimer: This document is intended for informational purposes for researchers and healthcare professionals involved in clinical trials with Uprosertib. It is not a substitute for the official clinical trial protocol or professional medical advice. All treatment decisions must be made in accordance with the approved study protocol and in consultation with the principal investigator.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Management of Oral Mucositis in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism and management of AKT inhibitor-induced hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Treatment Options for Cancer Patients Suffering from Oral Mucositis | Asian Pacific Journal of Cancer Care [waocp.com]
- 9. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. 779-Treatment induced diarrhoea | eviQ [eviq.org.au]
- 11. Team Management of Skin Rash Associated with Use of Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. archive.cancerworld.net [archive.cancerworld.net]
How to minimize GSK2141795 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing toxicity associated with the AKT inhibitor GSK2141795 (Uprosertib) in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
Based on clinical trial data and preclinical studies with AKT inhibitors, the most anticipated toxicities in animal models include hyperglycemia, dermatological adverse events (rash), and gastrointestinal issues such as diarrhea.[1][2][3][4][5][6] Researchers should closely monitor animals for these adverse effects.
Q2: How can I manage hyperglycemia induced by this compound in my animal model?
Hyperglycemia is a common on-target effect of AKT inhibitors due to their role in the insulin signaling pathway.[1][7] Proactive management is crucial. Consider the following strategies:
-
Dietary Modification: Implementing a low-carbohydrate or ketogenic diet for the animals can effectively reduce the hyperglycemic effects of this compound.[7][8]
-
Fasting: A period of fasting prior to drug administration can lower baseline liver glycogen levels and attenuate the subsequent spike in blood glucose.[7][8]
-
Pharmacological Intervention: While some studies suggest that common antidiabetic agents may not be significantly effective against AKT inhibitor-induced hyperglycemia in rodents, the use of insulin sensitizers like metformin can be considered.[2][7] It is advisable to consult with a veterinarian for appropriate dosing and monitoring.
Q3: What are the recommended strategies for managing rash and other skin-related toxicities?
Dermatological toxicities are a known side effect of this class of inhibitors. While specific protocols for animal models are not well-documented, the following approaches, adapted from clinical management, can be beneficial:
-
Prophylactic Antihistamines: The use of non-sedating H1 antihistamines may help to mitigate the development of rash.[9]
-
Topical Corticosteroids: For localized rashes, the application of a mild topical corticosteroid can help reduce inflammation.
-
Supportive Care: Ensure bedding is clean and dry to prevent secondary infections. Monitor for signs of excessive scratching or discomfort.
Q4: How should I address diarrhea in animals treated with this compound?
Gastrointestinal toxicity, particularly diarrhea, is a frequently reported side effect.[3][4][5][6] Management strategies include:
-
Supportive Care: Ensure animals have free access to water and electrolytes to prevent dehydration.
-
Anti-diarrheal Agents: The use of agents like loperamide can be considered, but dosing should be carefully determined in consultation with a veterinarian.
-
Dietary Adjustments: Providing a highly digestible diet may help to reduce gastrointestinal irritation.
Q5: What is a suitable vehicle for formulating this compound for in vivo studies?
This compound has low aqueous solubility. A common approach for formulating such compounds for in vivo administration involves a co-solvent system. A frequently used vehicle for poorly soluble kinase inhibitors is a mixture of:
It is crucial to prepare the formulation by sequentially adding and thoroughly mixing the components to ensure the compound remains in solution. Always perform a small-scale formulation test to check for precipitation before preparing the bulk solution for dosing.
Q6: Which route of administration is recommended to minimize systemic toxicity?
Troubleshooting Guides
Issue: Unexpectedly Severe Hyperglycemia
| Potential Cause | Troubleshooting Step |
| High carbohydrate content in standard animal chow. | Switch to a low-carbohydrate or ketogenic diet at least one week prior to starting this compound treatment. |
| Animal strain susceptibility. | Review literature for known differences in glucose metabolism between animal strains. Consider using a different strain if feasible. |
| Inaccurate blood glucose monitoring. | Ensure glucometer is calibrated for the specific animal species. Collect blood samples at consistent times relative to dosing and feeding. |
| Dose is too high for the specific model. | Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. |
Issue: Severe and Persistent Rash
| Potential Cause | Troubleshooting Step |
| Allergic reaction or high sensitivity. | Consider prophylactic administration of a non-sedating antihistamine. |
| Secondary skin infection from scratching. | Keep the animal's environment clean. Consult a veterinarian about the use of topical antibiotics if infection is suspected. |
| Dose-dependent effect. | Reduce the dose of this compound to the next lower tolerated level. |
Issue: Significant Weight Loss and Dehydration Due to Diarrhea
| Potential Cause | Troubleshooting Step | | Dehydration and electrolyte imbalance. | Provide supplemental hydration with subcutaneous saline or electrolyte solutions. Monitor body weight daily. | | High drug exposure. | Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery.[3][5] | | Vehicle-induced gastrointestinal irritation. | Prepare a vehicle-only control group to assess the effects of the formulation itself. If the vehicle is causing issues, explore alternative formulations. |
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities (DLTs) of this compound in Combination with Trametinib in Humans (for reference in predicting animal toxicities)
| Dose Level (Trametinib + this compound) | DLTs Observed |
| 2 mg + 25 mg | Mucositis, Colitis |
| 1.5 mg + 50 mg | Diarrhea, Rash |
Data from human clinical trials can help inform the types of toxicities to monitor for in preclinical animal models. Note that sensitivities can vary significantly between species.[4][6]
Experimental Protocols
Protocol for Management of this compound-Induced Hyperglycemia in Mice
This protocol is adapted from studies on other AKT inhibitors.[7][8]
-
Baseline Monitoring: For one week prior to the start of the experiment, acclimate mice to a low-carbohydrate diet (e.g., 7% carbohydrate). Measure baseline blood glucose levels daily.
-
Fasting Prior to Dosing: Fast mice for 16 hours before the administration of this compound. Ensure free access to water.
-
Drug Administration: Administer this compound at the desired dose.
-
Post-Dosing Monitoring: Measure blood glucose at 2, 4, 6, and 8 hours post-administration.
-
Re-feeding: Provide the low-carbohydrate diet after the final post-dose blood glucose measurement.
-
Ongoing Monitoring: Continue daily blood glucose monitoring throughout the study period.
Protocol for Formulation of this compound for Oral Gavage
This protocol provides a method for preparing a 10 mg/mL solution of this compound.
-
Stock Solution: Prepare a 100 mg/mL stock solution of this compound in 100% DMSO.
-
Vehicle Preparation: In a sterile tube, combine the following, vortexing after each addition:
-
400 µL of PEG400
-
50 µL of Tween-80
-
-
Final Formulation: Add 100 µL of the 100 mg/mL this compound stock solution to the vehicle mixture. Vortex thoroughly.
-
Final Dilution: Add 450 µL of sterile saline to the mixture and vortex until a clear solution is formed. The final concentrations of the components will be 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline.
-
Pre-dosing Check: Before administration, visually inspect the solution for any precipitation.
Visualizations
Caption: Simplified AKT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management Strategies for Hyperglycemia Associated with the α-Selective PI3K Inhibitor Alpelisib for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I, open-label, two-stage study to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral AKT inhibitor this compound in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I, Open-Label, Two-Stage Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral AKT Inhibitor this compound in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral MEK 1/2 Inhibitor Trametinib in Combination With AKT Inhibitor this compound in Patients With Acute Myeloid Leukemia With RAS Mutations: A Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism and management of AKT inhibitor-induced hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Managing hyperglycemia and rash associated with alpelisib: expert consensus recommendations using the Delphi technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Uprosertib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral Akt inhibitor, Uprosertib (also known as GSK2141795). The focus is on addressing challenges related to its oral bioavailability to enhance its efficacy in preclinical and clinical research.
I. Uprosertib: Mechanism of Action and Bioavailability Challenges
Uprosertib is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B), targeting all three isoforms (Akt1, Akt2, and Akt3).[1][2][3] By inhibiting Akt, Uprosertib disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell proliferation and survival.[1][4] Dysregulation of this pathway is a common feature in many cancers.[4]
Despite being designed for oral administration, Uprosertib's low aqueous solubility presents a significant hurdle to achieving optimal oral bioavailability. As a likely Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), its absorption is rate-limited by its dissolution in the gastrointestinal tract.[5][6] This can lead to high variability in plasma concentrations and potentially suboptimal therapeutic exposure.
Signaling Pathway of Uprosertib
Caption: Uprosertib inhibits Akt, a key node in the PI3K signaling pathway.
II. FAQs: Uprosertib Formulation and Bioavailability
Q1: What are the known physicochemical properties of Uprosertib?
A1: Uprosertib is a small molecule with the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆Cl₂F₂N₄O₂ | [1] |
| Molecular Weight | 429.25 g/mol | [1] |
| Aqueous Solubility | Insoluble or slightly soluble | [7] |
| DMSO Solubility | 50 mg/mL (116.48 mM) | [1] |
| Ethanol Solubility | 76 mg/mL (177.05 mM) | [7] |
Q2: My in vivo experiments with Uprosertib show high variability. What could be the cause?
A2: High variability in in vivo studies with orally administered Uprosertib is likely due to its poor aqueous solubility. This can lead to inconsistent dissolution in the gastrointestinal tract, resulting in variable absorption and plasma concentrations. For poorly soluble compounds, a simple suspension may not be adequate for consistent results.
Q3: What are the recommended formulation strategies to improve the oral bioavailability of Uprosertib?
A3: For BCS Class II compounds like Uprosertib, several formulation strategies can enhance oral bioavailability by improving solubility and dissolution rate. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing Uprosertib in a polymer matrix in an amorphous state can increase its free energy, leading to higher apparent solubility and faster dissolution.[8][9]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like Uprosertib in the gastrointestinal fluids and facilitate lymphatic absorption, potentially bypassing first-pass metabolism.[10][11][12]
-
Nanoparticle Formulations: Reducing the particle size of Uprosertib to the nanometer range increases the surface area for dissolution, which can significantly improve its dissolution rate and bioavailability.[4][13]
III. Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low and inconsistent plasma concentrations of Uprosertib after oral administration. | Poor dissolution of Uprosertib in the gastrointestinal tract due to its low aqueous solubility. | 1. Formulation Optimization: Transition from a simple suspension to an enabling formulation such as an amorphous solid dispersion, a lipid-based formulation (e.g., SEDDS), or a nanoparticle formulation. 2. Co-administration with a Bioenhancer: Investigate the co-administration of Uprosertib with inhibitors of CYP3A4 or P-glycoprotein, if it is determined to be a substrate for these, to reduce first-pass metabolism and efflux. |
| Precipitation of Uprosertib in aqueous media during in vitro assays. | Supersaturation of Uprosertib in the assay medium followed by precipitation of the less soluble crystalline form. | 1. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into the formulation to maintain a supersaturated state for a longer duration. 2. Optimize Solvent System: For in vitro studies, ensure the final concentration of the organic solvent (e.g., DMSO) is low and does not induce precipitation. |
| Difficulty in preparing a stable and consistent oral formulation for preclinical studies. | High drug loading required for efficacy studies may lead to physical instability of the formulation (e.g., crystallization, phase separation). | 1. Systematic Excipient Screening: Conduct a thorough screening of polymers for ASDs or lipids and surfactants for lipid-based formulations to identify excipients that provide the best solubilization and stabilization of Uprosertib. 2. Characterize the Formulation: Perform solid-state characterization (e.g., DSC, XRD) for ASDs and particle size analysis for nanoformulations to ensure consistency and stability. |
IV. Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of Uprosertib
Objective: To prepare an ASD of Uprosertib to enhance its dissolution rate.
Materials:
-
Uprosertib
-
Polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC))
-
Organic solvent (e.g., methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve Uprosertib and the selected polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:3 drug-to-polymer weight ratio).
-
The solvent is then removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
The resulting solid film is further dried in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
The dried ASD is then collected and milled to obtain a fine powder.
-
Characterize the ASD for its amorphous nature using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Protocol 2: In Vitro Dissolution Testing of Uprosertib Formulations
Objective: To compare the dissolution profiles of different Uprosertib formulations.
Materials:
-
Uprosertib formulations (e.g., pure drug, ASD, lipid-based formulation)
-
Dissolution apparatus (e.g., USP Apparatus II - paddle method)
-
Dissolution medium (e.g., simulated gastric fluid (SGF), simulated intestinal fluid (SIF))
-
HPLC for drug quantification
Methodology:
-
Prepare the dissolution medium and maintain it at 37 ± 0.5°C.
-
Add a known amount of the Uprosertib formulation to the dissolution vessel containing the medium.
-
Set the paddle speed (e.g., 50-75 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of dissolved Uprosertib using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Experimental Workflow for Improving Uprosertib Bioavailability
Caption: A workflow for developing and evaluating new Uprosertib formulations.
V. Quantitative Data Summary
| Formulation Strategy | Expected Change in Solubility | Expected Change in Dissolution Rate | Expected Impact on Oral Bioavailability (AUC) |
| Micronization/Nanonization | No change in equilibrium solubility | Increased | Moderate Increase |
| Amorphous Solid Dispersion (ASD) | Increased (apparent solubility) | Significantly Increased | Significant Increase |
| Lipid-Based Formulations (e.g., SEDDS) | Increased solubilization in GI fluids | Increased | Significant Increase |
| Prodrug Approach | Variable (designed for higher solubility) | Variable | Potentially Significant Increase |
Note: The actual magnitude of the increase in bioavailability will depend on the specific excipients used and the optimized formulation.
This technical support center provides a starting point for researchers working to overcome the bioavailability challenges of Uprosertib. By understanding its physicochemical properties and employing rational formulation design, it is possible to enhance its oral absorption and unlock its full therapeutic potential.
References
- 1. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel AKT inhibitors with enhanced anti-tumor effects in combination with the MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. "Acid-base interactions in amorphous solid dispersions: Formulation str" by Yang Song [docs.lib.purdue.edu]
- 9. C&EN White Papers | Increasing the bioavailability of oncology drugs with amorphous solid dosage formulations [connect.discoveracs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmtech.com [pharmtech.com]
- 12. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle delivery of an AKT/PDK1 inhibitor improves the therapeutic effect in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Uprosertib Technical Support Center: Experimental Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with detailed information for conducting experiments with uprosertib, a potent pan-Akt inhibitor. The following sections include frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for uprosertib to achieve a response?
A1: Based on available clinical trial data, a definitive optimal treatment duration for uprosertib has not been established. In combination therapy trials, treatment was often discontinued due to adverse events or disease progression. However, for the small number of patients who did achieve a partial or complete response, the duration of that response has been documented. For instance, in a phase II study of trametinib in combination with uprosertib for metastatic triple-negative breast cancer, the duration of response for patients who achieved a partial response was a median of 15.4 weeks. In another phase I study, a patient with triple-negative breast cancer who had a complete response remained on treatment for over 11.3 months[1]. In preclinical xenograft models, treatment is typically administered for several weeks to assess tumor growth inhibition. The optimal duration for your specific in vitro or in vivo model should be determined empirically, starting with continuous exposure and monitoring for response and toxicity.
Q2: What are the most common adverse events observed with uprosertib in clinical trials?
A2: In clinical trials, particularly when used in combination with MEK inhibitors like trametinib, the most common adverse events include diarrhea, rash, and fatigue[2][3]. Diarrhea has been reported as a frequent dose-limiting toxicity[2]. Researchers conducting animal studies should carefully monitor for these signs of toxicity.
Q3: In which cancer cell lines has uprosertib shown preclinical activity?
A3: Uprosertib has demonstrated preclinical activity in various cancer cell lines, particularly those with a dependence on the PI3K/Akt signaling pathway. These include but are not limited to BT474 (breast cancer), LNCaP (prostate cancer), SKOV3 (ovarian cancer), OVCAR8 (ovarian cancer), HCT116 (colon cancer), and LS174T (colon cancer)[4].
Q4: What is the mechanism of action of uprosertib?
A4: Uprosertib is a selective, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). By inhibiting Akt, uprosertib blocks the downstream signaling of the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth[5][6][7].
Troubleshooting Experimental Issues
| Issue | Possible Cause | Recommendation |
| High variability in cell viability assay results. | - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Contamination of cell cultures. | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding uprosertib.- Regularly check cell cultures for any signs of contamination. |
| No inhibition of Akt phosphorylation observed in Western blot. | - Insufficient uprosertib concentration or incubation time.- Problems with antibody quality.- High basal Akt activity requiring higher drug concentration. | - Perform a dose-response and time-course experiment to determine optimal conditions.- Validate primary and secondary antibodies.- Confirm the activation status of the Akt pathway in your cell model. |
| Toxicity in animal models at expected therapeutic doses. | - Strain or species-specific sensitivity.- Formulation or vehicle issues. | - Start with a dose-finding study to determine the maximum tolerated dose (MTD) in your specific animal model.- Ensure the formulation is appropriate for the route of administration and is well-tolerated. |
| Lack of tumor growth inhibition in xenograft models. | - The chosen cell line may not be dependent on the Akt pathway.- Insufficient drug exposure at the tumor site.- Rapid development of resistance. | - Confirm the activation of the Akt pathway in the selected cell line.- Perform pharmacokinetic analysis to ensure adequate drug levels in the tumor.- Consider combination therapies to overcome potential resistance mechanisms. |
Quantitative Data Summary
Table 1: Clinical Response to Uprosertib in Combination with Trametinib
| Study Population | Dosing Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Duration of Response | Reference |
| Solid Tumors (Phase I) | Trametinib 1.5 mg QD + Uprosertib 50 mg QD | < 5% (1 CR, 5 PRs) | Not Reported | 3.7+ to 11.3+ months for responding patients | [2][8][5] |
| Metastatic Triple-Negative Breast Cancer (Phase II) | Trametinib 1.5 mg QD + Uprosertib 50 mg QD | 15.8% (3/19 patients) | 7.8 weeks | Median of 15.4 weeks for PRs | [6] |
CR: Complete Response; PR: Partial Response; QD: Once Daily
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of uprosertib on the viability of adherent cancer cell lines.
Materials:
-
Uprosertib
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of uprosertib in complete medium.
-
Remove the medium from the wells and add 100 µL of the uprosertib dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Akt Pathway Inhibition
This protocol describes the detection of phosphorylated Akt (p-Akt) and total Akt to assess the inhibitory effect of uprosertib.
Materials:
-
Uprosertib
-
Cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of uprosertib for a specified time (e.g., 2, 6, or 24 hours).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of uprosertib in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., BT474, LNCaP)
-
Matrigel (optional)
-
Uprosertib formulation for oral gavage
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells, optionally mixed with Matrigel, into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer uprosertib orally at the desired dose and schedule (e.g., daily). The control group should receive the vehicle.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for the planned duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of uprosertib.
Caption: General experimental workflow for evaluating uprosertib efficacy.
References
Technical Support Center: Cell Line-Specific Responses to GSK2141795 (Uprosertib) Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of GSK2141795 (Uprosertib), a potent pan-Akt inhibitor. This guide will help address specific issues that may be encountered during experiments and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as Uprosertib, is an orally bioavailable and selective ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][3] By binding to and inhibiting the activity of Akt, this compound effectively blocks the PI3K/Akt signaling pathway.[1][4] This pathway is critical for tumor cell proliferation, survival, and growth, and its dysregulation is a common feature in many cancers.[1][4] Inhibition of this pathway by this compound can lead to cell cycle arrest and apoptosis in cancer cells.[3]
Q2: Which cell lines are most sensitive to this compound?
Cell lines with activating mutations in the PI3K/Akt pathway, such as those with PIK3CA mutations or loss of the tumor suppressor PTEN, tend to be more sensitive to this compound.[5][6] This is because these cells are highly dependent on the Akt signaling pathway for their survival and proliferation.
Q3: What are the potential mechanisms of resistance to this compound?
Resistance to this compound can arise from several mechanisms, including:
-
Feedback loop activation: Inhibition of Akt can sometimes lead to the activation of upstream receptor tyrosine kinases (RTKs), which can reactivate the PI3K/Akt pathway or other parallel survival pathways like the MAPK/ERK pathway.
-
Off-target effects: While this compound is selective for Akt, it may have off-target effects that contribute to resistance in some cellular contexts.
-
Drug efflux pumps: Overexpression of drug efflux pumps, such as ABC transporters, can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.
Q4: I am observing high variability in my experimental results. What are the common causes?
High variability in experiments with small molecule inhibitors like this compound can be due to several factors:
-
Compound solubility and stability: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration in your cell culture medium does not cause precipitation. It is advisable to prepare fresh dilutions for each experiment.
-
Cell culture conditions: Maintain consistency in cell passage number, seeding density, and confluence, as these can all affect cellular responses to drug treatment.
-
Experimental timing: Be consistent with the duration of drug treatment and the timing of downstream assays.
Q5: Can this compound be used in combination with other anti-cancer agents?
Yes, preclinical and clinical studies have explored the use of this compound in combination with other targeted therapies, such as MEK inhibitors (e.g., trametinib).[7][8][9][10] The rationale for such combinations is to simultaneously block multiple key signaling pathways that drive cancer cell growth and survival, potentially overcoming resistance mechanisms. However, combination therapies can also lead to increased toxicity, which needs to be carefully evaluated.[10]
Data Presentation
In Vitro Inhibitory Activity of this compound (Uprosertib)
| Target | IC50 (nM) |
| Akt1 | 180[2][3] |
| Akt2 | 328[2][3] |
| Akt3 | 38[2][3] |
Cell Line Sensitivity to this compound (Uprosertib)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of cancer cell lines from the Genomics of Drug Sensitivity in Cancer database.[11]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Adenocarcinoma | 1.8 |
| MCF7 | Breast Adenocarcinoma | 0.75 |
| PC-3 | Prostate Carcinoma | 1.2 |
| U-87 MG | Glioblastoma | 2.5 |
| HT-29 | Colon Adenocarcinoma | 1.5 |
| HCT116 | Colon Carcinoma | 1.1 |
| SF-268 | Glioblastoma | 2.1 |
| SK-MEL-5 | Melanoma | 0.9 |
| OVCAR-3 | Ovarian Adenocarcinoma | 1.3 |
| K-562 | Chronic Myelogenous Leukemia | 0.6 |
Note: IC50 values can vary depending on the assay conditions and the specific cell line passage.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A common starting range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blotting for Phospho-Akt (Ser473)
This protocol is for assessing the inhibition of Akt signaling by this compound by measuring the phosphorylation of Akt at Serine 473.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired time (e.g., 2, 6, or 24 hours).
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Normalize the samples to the same concentration (e.g., 20-30 µg of total protein per lane).
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the primary antibody against total Akt as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Akt and total Akt.
-
Calculate the ratio of phospho-Akt to total Akt for each treatment condition to determine the extent of Akt inhibition.
-
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining cell viability using the MTT assay.
Caption: A logical troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation of PIK3Ca mutations with gene expression and drug sensitivity in NCI-60 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral MEK 1/2 Inhibitor Trametinib in Combination with AKT Inhibitor this compound in Patients with Acute Myeloid Leukemia with RAS Mutations: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II study of MEK inhibitor trametinib alone and in combination with AKT inhibitor this compound/uprosertib in patients with metastatic triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral MEK 1/2 Inhibitor Trametinib in Combination With AKT Inhibitor this compound in Patients With Acute Myeloid Leukemia With RAS Mutations: A Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug: Uprosertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Validation & Comparative
A Comparative Guide to Pan-Akt Inhibitors: GSK2141795 Versus Ipatasertib, Capivasertib, and MK-2206
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent driver of tumorigenesis. The serine/threonine kinase Akt (also known as protein kinase B) is a central node in this pathway, making it a prime target for anti-cancer drug development. This guide provides a comprehensive comparison of the preclinical performance of four prominent pan-Akt inhibitors: GSK2141795 (Uprosertib), Ipatasertib (GDC-0068), Capivasertib (AZD5363), and MK-2206.
Mechanism of Action: A Tale of Two Binding Sites
Pan-Akt inhibitors primarily fall into two categories based on their mechanism of action: ATP-competitive and allosteric inhibitors.
-
ATP-Competitive Inhibitors: this compound, Ipatasertib, and Capivasertib belong to this class. They bind to the ATP-binding pocket within the kinase domain of Akt, preventing the phosphorylation of its downstream substrates.[1] This direct competition for the ATP binding site effectively blocks the kinase activity of all three Akt isoforms.
-
Allosteric Inhibitors: MK-2206 is a notable example of an allosteric inhibitor.[1] It binds to a site distinct from the ATP pocket, inducing a conformational change that locks Akt in an inactive state and prevents its crucial localization to the plasma membrane for activation.[1]
dot
Caption: PI3K/Akt Signaling Pathway and Inhibitor Mechanisms.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro potency of this compound and its comparators against the three Akt isoforms and their anti-proliferative activity in various cancer cell lines.
Table 1: Inhibition of Akt Isoforms (IC50/Ki, nM)
| Inhibitor | Akt1 | Akt2 | Akt3 | Notes | Reference(s) |
| This compound | 180 (IC50) | 328 (IC50) | 38 (IC50) | ATP-competitive | [2] |
| 0.066 (Ki) | 1.4 (Ki) | 1.5 (Ki) | [2] | ||
| Ipatasertib | 5 (IC50) | 18 (IC50) | 8 (IC50) | ATP-competitive | [3][4] |
| Capivasertib | 3 (IC50) | 8 (IC50) | 8 (IC50) | ATP-competitive | [4] |
| MK-2206 | 8 (IC50) | 12 (IC50) | 65 (IC50) | Allosteric | [5] |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Ki values represent the inhibition constant. Lower values indicate greater potency. Data is derived from various sources and may not be directly comparable due to different experimental conditions.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Cell Line | Cancer Type | This compound | Ipatasertib | Capivasertib | MK-2206 | Reference(s) |
| BT474 | Breast Cancer (PIK3CA mutant) | <1 | Data not available | ~0.3-0.8 | Data not available | [2][6] |
| LNCaP | Prostate Cancer (PTEN null) | <1 | Data not available | Data not available | Data not available | [2] |
| ZR-75-1 | Breast Cancer | Data not available | Data not available | Data not available | < 0.5 | [7] |
| HCT116 | Colon Cancer | Data not available | ~1-20 (viability) | Data not available | Data not available | [8] |
| CNE-1 | Nasopharyngeal Carcinoma | Data not available | Data not available | Data not available | 3-5 | [5] |
| CNE-2 | Nasopharyngeal Carcinoma | Data not available | Data not available | Data not available | 3-5 | [5] |
| HONE-1 | Nasopharyngeal Carcinoma | Data not available | Data not available | Data not available | 3-5 | [5] |
| SUNE-1 | Nasopharyngeal Carcinoma | Data not available | Data not available | Data not available | < 1 | [5] |
| AGS | Gastric Cancer | Data not available | Data not available | 0.1 | Data not available | [6] |
IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%. These values can vary between studies due to different experimental conditions.
In Vivo Efficacy
Preclinical in vivo studies using human tumor xenograft models in immunocompromised mice are crucial for evaluating the therapeutic potential of these inhibitors.
Table 3: In Vivo Anti-Tumor Activity in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Antitumor Effect | Reference(s) |
| This compound | Data not available in direct comparison | ||||
| Ipatasertib | Various | Prostate (PTEN-deficient), Breast (PIK3CA mutant), Colon | e.g., 100 mg/kg daily | Tumor growth delay, stasis, or regression | [3][8] |
| Capivasertib | BT474c | Breast Cancer | 100-300 mg/kg, twice daily | Tumor growth inhibition | [6] |
| MK-2206 | Various solid tumors and ALL | Osteosarcoma, Neuroblastoma, ALL | 180 mg/kg, M-W-F, oral gavage | Significant differences in event-free survival | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of Akt inhibitors. Below are outlines for key experiments.
dot
Caption: A typical experimental workflow for evaluating Akt inhibitors.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of Akt and its inhibition.
-
Reaction Setup: In a microplate, combine recombinant active Akt1, Akt2, or Akt3 enzyme with a specific peptide substrate and the Akt inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Use a luminescence-based method (e.g., ADP-Glo™) to measure ADP production, which is proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control to determine the IC50 value.
Cell Viability Assay (e.g., MTT or CCK-8 Assay)
This assay determines the effect of the inhibitor on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations or a vehicle control for a desired period (e.g., 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: For MTT assays, solubilize the formazan crystals and measure the absorbance at 570 nm. For CCK-8 assays, measure the absorbance at 450 nm. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7]
Western Blot Analysis
This technique is used to confirm the on-target effect of the inhibitor by assessing the phosphorylation status of Akt and its downstream targets.
-
Cell Treatment and Lysis: Treat cells with the Akt inhibitor for a defined period. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated Akt (p-Akt at Ser473 and Thr308), total Akt, and phosphorylated downstream targets (e.g., p-GSK3β, p-PRAS40).
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition. To ensure equal loading, the membrane can be stripped and re-probed for a housekeeping protein like β-actin or GAPDH.[7]
Conclusion
This compound is a potent, ATP-competitive pan-Akt inhibitor with demonstrated preclinical activity. When compared to other leading pan-Akt inhibitors, it shows a distinct profile. Ipatasertib and Capivasertib, also ATP-competitive inhibitors, exhibit potent activity, with Capivasertib showing slightly higher potency against Akt1 in some in vitro assays.[4] MK-2206, an allosteric inhibitor, offers a different mechanism of action that may be advantageous in overcoming certain resistance mechanisms that can arise with ATP-competitive inhibitors.[10] The choice of inhibitor for a specific research or therapeutic application will depend on the desired isoform specificity, the genetic context of the cancer, and the potential for combination therapies. The experimental protocols provided offer a standardized framework for the continued investigation and comparison of these and other emerging Akt inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase I, Open-Label, Two-Stage Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral AKT Inhibitor this compound in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Uprosertib and Isoform-Specific Akt Inhibitors for Researchers
In the landscape of targeted cancer therapy, the serine/threonine kinase Akt (Protein Kinase B) has emerged as a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in a multitude of human cancers. This pathway governs essential cellular processes, including survival, proliferation, and metabolism. Consequently, Akt has become a prime target for therapeutic intervention. This guide provides a comprehensive comparison of the pan-Akt inhibitor Uprosertib with prominent isoform-specific and other pan-Akt inhibitors, namely Capivasertib, Ipatasertib, and MK-2206, to aid researchers, scientists, and drug development professionals in their endeavors.
Mechanism of Action: A Tale of Two Binding Sites
Akt inhibitors can be broadly categorized into two main classes based on their mechanism of action: ATP-competitive and allosteric inhibitors. This fundamental difference in how they engage their target dictates their biochemical and cellular profiles.
ATP-Competitive Inhibitors: Uprosertib, Capivasertib, and Ipatasertib belong to this class. They bind to the ATP-binding pocket within the kinase domain of Akt, directly competing with endogenous ATP. This prevents the transfer of phosphate from ATP to downstream substrates, thereby blocking signal transduction.
Allosteric Inhibitors: MK-2206 is a well-characterized allosteric inhibitor. It binds to a site distinct from the ATP pocket, located at the interface of the pleckstrin homology (PH) and kinase domains. This binding event locks Akt in an inactive conformation, preventing its localization to the cell membrane and subsequent activation.
Biochemical Potency: A Head-to-Head Comparison
The in vitro potency of these inhibitors against the three Akt isoforms (Akt1, Akt2, and Akt3) is a critical determinant of their biological activity. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Mechanism of Action |
| Uprosertib (GSK2141795) | 180[1][2] | 328[1][2] | 38[1][2] | ATP-Competitive |
| Capivasertib (AZD5363) | 3[3] | 7[3] | 7[3] | ATP-Competitive |
| Ipatasertib (GDC-0068) | 5[3] | 18[3] | 8[3] | ATP-Competitive |
| MK-2206 | 8[3] | 12[3] | 65[3] | Allosteric |
Cellular Activity: Impact on Cancer Cell Proliferation
The ultimate measure of an anti-cancer agent's effectiveness is its ability to inhibit the growth of cancer cells. The following table presents a summary of the cellular potency (IC50 for cell viability) of these inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Uprosertib | OVCAR8 | Ovarian Cancer | 0.24[1] |
| JVM2 | Mantle Cell Lymphoma | 0.293[1] | |
| Capivasertib | BT474c | Breast Cancer | ~0.3-0.8[4] |
| AGS | Gastric Cancer | 0.1[4] | |
| Ipatasertib | Bel-7402 | Hepatocellular Carcinoma | 1.15[5] |
| MK-2206 | COG-LL-317 | Acute Lymphoblastic Leukemia | <0.2 |
| RS4;11 | Acute Lymphoblastic Leukemia | <0.2 | |
| Kasumi-1 | Acute Myeloid Leukemia | <0.2 | |
| CHLA-10 | Ewing Sarcoma | <0.2 |
Clinical Landscape: A Snapshot of Key Trials
All four inhibitors have undergone extensive clinical evaluation. The following table provides a high-level overview of some of the key clinical trials.
| Inhibitor | NCT Identifier | Phase | Cancer Type(s) | Key Findings/Status |
| Uprosertib | NCT01902173[5] | I/II | Solid Tumors | Combination with dabrafenib and trametinib was explored.[5] However, development was reportedly discontinued by the manufacturer.[6] |
| Capivasertib | NCT04305496 (CAPItello-291)[1] | III | HR+/HER2- Breast Cancer | Met primary endpoint, showing statistically significant improvement in progression-free survival when combined with fulvestrant.[3] |
| Ipatasertib | NCT04177108[3] | III | Triple-Negative Breast Cancer | Combination with atezolizumab and paclitaxel was evaluated.[3] The IPATunity130 trial in a biomarker-selected TNBC population did not show improved efficacy.[7] |
| MK-2206 | NCT01277757[8][9] | II | Advanced Breast Cancer | Showed limited clinical activity as a monotherapy in patients with PIK3CA/AKT1 mutations or PTEN loss.[8] |
Experimental Protocols
Detailed and reproducible experimental methodologies are the bedrock of sound scientific research. Below are standardized protocols for key assays used in the evaluation of Akt inhibitors.
Protocol 1: In Vitro Kinase Assay
This assay directly measures the enzymatic activity of Akt and its inhibition by a test compound.
Objective: To determine the IC50 value of an inhibitor against purified Akt isoforms.
Materials:
-
Recombinant active Akt1, Akt2, and Akt3 enzymes.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Akt substrate (e.g., GSK-3 fusion protein).
-
ATP ([γ-³²P]ATP for radioactive assays).
-
Test inhibitor at various concentrations.
-
Phosphocellulose paper and scintillation counter (for radioactive assays) or phospho-specific antibodies and Western blot reagents (for non-radioactive assays).
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the Akt enzyme, substrate, and inhibitor in the kinase buffer.
-
Initiate the kinase reaction by adding ATP. For radioactive assays, [γ-³²P]ATP is used.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction.
-
Detection:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Terminate the reaction and detect the phosphorylated substrate by Western blotting using a phospho-specific antibody.[4]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blotting for Akt Pathway Analysis
This technique is used to assess the phosphorylation status of Akt and its downstream targets in cells, providing a direct measure of the inhibitor's on-target effect.
Objective: To evaluate the effect of an Akt inhibitor on the phosphorylation of Akt (e.g., at Ser473) and downstream substrates (e.g., GSK3β, PRAS40) in cultured cells.
Materials:
-
Cultured cancer cells.
-
Akt inhibitor.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-GSK3β, anti-total GSK3β).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with the Akt inhibitor at various concentrations for a specified duration. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the phosphorylated protein signal, the membrane can be stripped and re-probed for the corresponding total protein and a loading control (e.g., β-actin or GAPDH).
Data Analysis: Quantify the band intensities using image analysis software. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition.
Protocol 3: Cell Viability Assay (e.g., MTT or CCK-8)
This assay determines the effect of an inhibitor on cell proliferation and viability.
Objective: To determine the IC50 value of an inhibitor in a specific cancer cell line.
Materials:
-
Cultured cancer cells.
-
96-well plates.
-
Test inhibitor at various concentrations.
-
MTT or CCK-8 reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[4]
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor to the wells and incubate for a desired period (e.g., 48-72 hours).[4]
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 1-4 hours to allow for formazan crystal formation. Add a solubilization solution to dissolve the crystals.
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.[4]
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Conclusion
The landscape of Akt inhibitors is diverse, with both pan-Akt and isoform-specific inhibitors demonstrating significant therapeutic potential. Uprosertib, as an ATP-competitive pan-Akt inhibitor, has a distinct biochemical profile compared to the allosteric inhibitor MK-2206 and shows varying potency relative to other ATP-competitive inhibitors like Capivasertib and Ipatasertib. The choice of inhibitor for preclinical research or clinical development will depend on a multitude of factors, including the specific cancer type, the underlying genetic alterations driving Akt pathway activation, and the desired therapeutic window. The experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of these and novel Akt-targeting agents.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of AKT-Signaling Sensitizes Soft Tissue Sarcomas (STS) and Gastrointestinal Stromal Tumors (GIST) to Doxorubicin via Targeting of Homology-Mediated DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of GSK2141795 and Other Akt Inhibitors on Downstream Signaling
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-Akt inhibitor GSK2141795 with other notable Akt inhibitors, focusing on their effects on key downstream targets. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their studies.
Introduction to Akt Inhibition
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a cascade frequently dysregulated in cancer and other diseases.[1] Akt activation triggers a multitude of downstream signaling events that regulate cell proliferation, survival, growth, and metabolism.[1] Consequently, inhibiting Akt has emerged as a promising therapeutic strategy. This compound is an orally bioavailable, ATP-competitive pan-Akt inhibitor that has been evaluated in numerous preclinical and clinical studies.[2][3] This guide validates its effects on downstream targets in comparison to other well-characterized Akt inhibitors: MK-2206 (an allosteric inhibitor), Perifosine (an alkylphospholipid that inhibits Akt translocation), and Capivasertib (AZD5363, an ATP-competitive pan-Akt inhibitor).
The Akt Signaling Pathway
The following diagram illustrates the central role of Akt in the signaling cascade and highlights the key downstream effectors discussed in this guide.
Caption: A simplified diagram of the Akt signaling pathway.
Comparative Analysis of Akt Inhibitor Effects
The following tables summarize the quantitative effects of this compound and other Akt inhibitors on downstream targets and cellular processes. The data is compiled from various in vitro studies.
Table 1: Inhibition of Downstream Target Phosphorylation
| Inhibitor | Target | Cell Line | IC50 / EC50 (nM) | Fold Inhibition | Reference |
| This compound | p-GSK3β (Ser9) | BT474 | 143 | - | [2] |
| p-GSK3β (Ser9) | LNCaP | 34 | - | [2] | |
| p-PRAS40 (Thr246) | SKOV3 | ~1000 | >99% at 5µM | [4] | |
| MK-2206 | p-GSK3α/β (Ser21/9) | Mahlavu | Concentration-dependent decrease | - | [5] |
| p-FOXO3A (Thr32) | Mahlavu | Concentration-dependent decrease | - | [5] | |
| p-PRAS40 | - | - | Reduced | [6] | |
| Capivasertib (AZD5363) | p-PRAS40 | EGFRi-resistant cells | - | Complete block | [7] |
| p-FOXO1/3A | EGFRi-resistant cells | - | Suppressed | [7] | |
| Perifosine | p-GSK3α/β | - | - | Decreased | |
| p-FKHRL1 | - | - | Decreased |
Table 2: Effects on Cell Viability and Proliferation
| Inhibitor | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| This compound | SKOV3 | MTT | ED50 = 0.22 (monolayer) | [4] |
| MK-2206 | Mahlavu (HCC) | xCELLigence | 6.4 | [5] |
| SNU475 (HCC) | xCELLigence | 6.7 | [5] | |
| Perifosine | JURKAT (T-ALL) | MTT | 9.35 | [8] |
| MOLT-4 (T-ALL) | MTT | 11.25 | [8] | |
| Capivasertib (AZD5363) | - | Proliferation Assay | < 3 in 41 of 182 cell lines |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility.
Western Blotting for Phosphorylated Downstream Targets
This protocol is a generalized procedure for detecting the phosphorylation status of Akt substrates.
Caption: A generalized workflow for Western blot analysis.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with this compound or other inhibitors at various concentrations for a specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-GSK3β Ser9, anti-phospho-PRAS40 Thr246) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total GSK3β) and a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
Caption: A typical workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the Akt inhibitors. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each inhibitor.[9]
FOXO Nuclear Translocation Assay
This immunofluorescence-based assay is used to visualize and quantify the subcellular localization of FOXO transcription factors.[10]
Caption: A workflow for the FOXO nuclear translocation assay.
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with Akt inhibitors for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) to reduce non-specific antibody binding.
-
Antibody Staining: Incubate with a primary antibody against a FOXO protein (e.g., FOXO1 or FOXO3a), followed by a fluorescently labeled secondary antibody.[10]
-
Nuclear Staining: Stain the cell nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity of the FOXO protein in the nucleus and cytoplasm to determine the nuclear-to-cytoplasmic ratio.[10]
Conclusion
This compound effectively inhibits the phosphorylation of key downstream targets of the Akt signaling pathway, including GSK3β and PRAS40. Its potency is comparable to other ATP-competitive inhibitors like Capivasertib, and it demonstrates robust effects on cell viability. The provided experimental protocols offer a foundation for researchers to independently validate and extend these findings. The choice of an appropriate Akt inhibitor will depend on the specific research question, the cellular context, and the desired mode of action (ATP-competitive vs. allosteric). This guide serves as a valuable resource for navigating the selection and application of these powerful research tools.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. The AKT Inhibitor MK-2206 is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Convergent Akt activation drives acquired EGFR inhibitor resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FOXO nuclear shuttling dynamics are stimulus-dependent and correspond with cell fate - PMC [pmc.ncbi.nlm.nih.gov]
Uprosertib vs. Standard Chemotherapy: A Comparative Guide for Researchers
An objective analysis of the available data on the efficacy of the pan-Akt inhibitor uprosertib in comparison to standard-of-care chemotherapy regimens for relevant cancer indications. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
Uprosertib, an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B), has been investigated as a potential anti-cancer agent.[1] As a key node in the frequently dysregulated PI3K/Akt signaling pathway in cancer, Akt presents a rational target for therapeutic intervention. However, a direct comparative analysis of uprosertib's efficacy against standard chemotherapy is hampered by a notable lack of head-to-head clinical or preclinical studies. Uprosertib has primarily been evaluated in clinical trials in combination with other targeted agents, often with challenging toxicity profiles and limited clinical activity.
This guide provides a comprehensive comparison based on the available, albeit indirect, evidence. We will delve into the mechanism of action of uprosertib, present available efficacy data, and contrast this with the established efficacy of standard chemotherapy regimens for triple-negative breast cancer (TNBC) and melanoma, two cancer types where Akt pathway dysregulation is implicated.
Uprosertib: Mechanism of Action
Uprosertib functions by inhibiting all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3). This inhibition blocks the downstream signaling cascade that promotes cell proliferation, survival, and growth, and is intended to induce apoptosis in cancer cells.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that is often constitutively activated in various cancers. The following diagram illustrates the central role of Akt in this pathway and the point of intervention for uprosertib.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of uprosertib.
Efficacy of Uprosertib: Available Data
Direct evidence from clinical trials comparing uprosertib monotherapy to standard chemotherapy is not available. The primary clinical evaluation of uprosertib has been in combination with the MEK inhibitor trametinib in patients with solid tumors, including triple-negative breast cancer and BRAF-wild type melanoma.
A phase I dose-escalation trial of uprosertib in combination with trametinib was terminated early due to poor tolerability and minimal clinical activity.[2][3] The objective response rate was less than 5%.[2][3] Diarrhea and rash were common dose-limiting toxicities.[2][3] These findings have limited the further development of this specific combination.
Standard Chemotherapy Regimens and Efficacy
Standard-of-care chemotherapy remains a cornerstone of treatment for many cancers, including triple-negative breast cancer and melanoma.
Triple-Negative Breast Cancer (TNBC)
TNBC is characterized by its aggressive nature and lack of targeted therapy options. Chemotherapy is a primary treatment modality.
Table 1: Standard Chemotherapy Regimens for Triple-Negative Breast Cancer
| Regimen | Components | Typical Setting |
| Dose-dense AC followed by T | Doxorubicin (Adriamycin) and Cyclophosphamide, followed by Paclitaxel (Taxol) | Adjuvant and Neoadjuvant |
| TC | Docetaxel (Taxotere) and Cyclophosphamide | Adjuvant |
| Capecitabine | Capecitabine (Xeloda) | Adjuvant (for residual disease) and Metastatic |
| Gemcitabine/Carboplatin | Gemcitabine and Carboplatin | Metastatic |
Source: American Cancer Society, NCCN Guidelines[4][5][6]
The efficacy of these regimens varies based on the disease stage and patient characteristics. For early-stage TNBC, neoadjuvant chemotherapy can lead to a pathological complete response (pCR) in a significant proportion of patients, which is associated with improved long-term outcomes. In the metastatic setting, response rates to first-line chemotherapy are typically in the range of 30-40%, with a median progression-free survival of 5-7 months.
Melanoma
While immunotherapy and targeted therapies have revolutionized the treatment of melanoma, chemotherapy still has a role, particularly for patients who are not candidates for or have progressed on other therapies.
Table 2: Standard Chemotherapy for Advanced Melanoma
| Agent | Mechanism of Action | Typical Response Rate |
| Dacarbazine (DTIC) | Alkylating agent | 15-20% |
| Temozolomide | Alkylating agent (oral) | 15-20% |
| Paclitaxel | Microtubule inhibitor | 15-20% |
Source: American Cancer Society, NCI[7][8][9][10][11]
The response rates to single-agent chemotherapy in metastatic melanoma are modest, and the duration of response is often short.[8]
Experimental Protocols: A Framework for Future Comparison
The lack of direct comparative data highlights the need for well-designed preclinical studies. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly recognized as a valuable tool for evaluating the efficacy of anti-cancer agents in a way that may be more predictive of clinical outcomes.
Illustrative Experimental Protocol for a Preclinical Comparison in TNBC PDX Models
-
Model: Patient-derived xenografts (PDXs) established from surgically resected triple-negative breast cancer tumors.
-
Animal Host: Female immunodeficient mice (e.g., NOD-scid gamma).
-
Tumor Implantation: Subcutaneous implantation of tumor fragments.
-
Treatment Groups (n=10 mice per group):
-
Vehicle control (e.g., oral gavage with vehicle solution).
-
Uprosertib (e.g., daily oral gavage at a predetermined dose).
-
Standard Chemotherapy (e.g., paclitaxel administered intravenously weekly).
-
Combination of Uprosertib and Paclitaxel.
-
-
Efficacy Endpoints:
-
Tumor volume measured twice weekly.
-
Overall survival.
-
Biomarker analysis of tumor tissue at the end of the study (e.g., immunohistochemistry for p-Akt, Ki-67).
-
-
Statistical Analysis: Comparison of tumor growth rates and survival curves between treatment groups.
Conclusion and Future Directions
Based on the currently available evidence, a direct comparison of the efficacy of uprosertib to standard chemotherapy is not possible. Clinical development of uprosertib, particularly in combination with trametinib, has been challenging due to toxicity and limited efficacy. Standard chemotherapy regimens remain the established first-line treatment for many patients with triple-negative breast cancer and have a role in the management of advanced melanoma.
Future preclinical studies utilizing robust models such as patient-derived xenografts are warranted to directly compare the single-agent activity of uprosertib and other Akt inhibitors against standard chemotherapy agents. Such studies would provide the necessary data to guide the design of future clinical trials and to identify patient populations that may benefit from Akt-targeted therapies. For now, the clinical utility of uprosertib remains unproven, and its theoretical advantage based on its mechanism of action has not translated into superior outcomes in the clinical settings studied thus far.
References
- 1. Pimasertib Versus Dacarbazine in Patients With Unresectable NRAS-Mutated Cutaneous Melanoma: Phase II, Randomized, Controlled Trial with Crossover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ipatasertib plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition | springermedizin.de [springermedizin.de]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Efficacy, Tolerability, and Pharmacokinetics of Combined Targeted MEK and Dual mTORC1/2 Inhibition in a Preclinical Model of Mucosal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vivo avian model of human melanoma to perform rapid and robust preclinical studies | EMBO Molecular Medicine [link.springer.com]
- 11. Patient-Derived Xenografts as an Innovative Surrogate Tumor Model for the Investigation of Health Disparities in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Uprosertib: A Comparative Analysis of Anti-Tumor Activity in Preclinical Models
A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of Uprosertib, an orally bioavailable pan-Akt inhibitor. This guide provides a cross-validation of its anti-tumor activity in various cancer models, with a comparative look at other AKT inhibitors and standard-of-care treatments, supported by experimental data and detailed protocols.
Uprosertib (also known as GSK2141795) is a potent and selective ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), a key signaling node in the PI3K/AKT/mTOR pathway that is frequently dysregulated in cancer.[1][2] This guide summarizes the preclinical anti-tumor activity of Uprosertib across a range of in vitro and in vivo models, offering a comparative perspective against other AKT inhibitors such as Ipatasertib, Capivasertib, and MK-2206, as well as established standard-of-care therapies.
In Vitro Anti-Tumor Activity
Uprosertib has demonstrated potent inhibitory activity against the individual Akt isoforms with IC50 values of 180 nM for Akt1, 328 nM for Akt2, and 38 nM for Akt3 in cell-free assays.[1] Its anti-proliferative effects have been evaluated in a diverse panel of cancer cell lines, showing preferential activity in cell lines with an activated AKT pathway.
Comparative IC50 Values in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Uprosertib in various cancer cell lines, alongside available data for other AKT inhibitors for a comparative overview. It is important to note that direct head-to-head comparisons in the same study provide the most robust data, and variations in experimental conditions can influence IC50 values.
| Cell Line | Cancer Type | Uprosertib IC50 (µM) | Ipatasertib IC50 (µM) | Capivasertib IC50 (nM) | MK-2206 IC50 (µM) | Reference |
| BT474 | Breast Cancer | Not explicitly found | - | ~300-800 | - | [3] |
| SKOV3 | Ovarian Cancer | Not explicitly found | - | - | - | |
| Various | Various Cancers | - | Mean: 4.8 (PTEN/PIK3CA altered), 8.4 (unaltered) | - | Median: 2.2 | [4][5] |
In Vivo Anti-Tumor Efficacy
Uprosertib has demonstrated significant tumor growth inhibition in various xenograft models, particularly in those derived from cancers with a dysregulated PI3K/AKT pathway.
Uprosertib in Breast Cancer Xenograft Models (BT474)
In mice bearing BT474 breast tumor xenografts, a model characterized by HER2 overexpression and PIK3CA mutation, oral administration of Uprosertib at 100 mg/kg resulted in a 61% tumor growth inhibition.[1]
Comparative In Vivo Efficacy in BT474 Xenograft Model
| Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Uprosertib | 100 mg/kg, p.o. | 61% | [1] |
| Trastuzumab | 5 mg/kg, i.p., weekly | Significant tumor regression | [6] |
| Lapatinib | 80 mg/kg/day, p.o. | Significant tumor growth inhibition | [7] |
| Palbociclib | 100 mg/kg/day, p.o. | Significant tumor growth inhibition | [7] |
Uprosertib in Ovarian Cancer Xenograft Models (SKOV3)
In mice bearing SKOV3 ovarian tumor xenografts, Uprosertib administered orally at a dose of 30 mg/kg led to a 61% tumor growth inhibition.[1]
Comparative In Vivo Efficacy in SKOV3 Xenograft Model
| Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Uprosertib | 30 mg/kg, p.o. | 61% | [1] |
| Paclitaxel | 20 mg/kg, i.p., once/week | Significant tumor growth inhibition | [8] |
| Trastuzumab-DM1 (T-DM1) | 10-30 mg/kg, i.p. | Significant anticancer effects, with complete tumor eradication at 30 mg/kg | [9] |
Note: This table compares the efficacy of Uprosertib with standard-of-care treatments for ovarian cancer in the SKOV3 xenograft model. The SKOV3 cell line is known to be resistant to several cytotoxic drugs.[8]
Signaling Pathway and Experimental Workflow
Uprosertib exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This inhibition leads to decreased phosphorylation of downstream AKT substrates, ultimately affecting cell proliferation, survival, and metabolism.
Caption: PI3K/AKT signaling pathway and the inhibitory action of Uprosertib.
The following diagram illustrates a typical experimental workflow for evaluating the anti-tumor activity of Uprosertib.
Caption: General experimental workflow for preclinical validation of Uprosertib.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a luminescent cell viability assay to determine the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Uprosertib and other test compounds
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat cells with a serial dilution of Uprosertib or other compounds for a specified duration (e.g., 72 hours). Include vehicle-treated and untreated controls.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot Analysis for AKT Pathway Modulation
This protocol describes the detection of changes in protein expression and phosphorylation within the AKT signaling pathway following treatment with Uprosertib.
Materials:
-
Treated and control cell or tumor lysates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3β, anti-total GSK3β, anti-p-PRAS40, anti-total PRAS40, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
Uprosertib demonstrates significant anti-tumor activity in preclinical models of cancer, particularly in those with an activated PI3K/AKT pathway. Its efficacy in both in vitro and in vivo settings highlights its potential as a therapeutic agent. However, clinical trials of Uprosertib, especially in combination with other targeted therapies, have faced challenges with toxicity and limited efficacy. This underscores the need for further research to identify predictive biomarkers and optimal combination strategies. The data and protocols presented in this guide provide a valuable resource for researchers working on the continued development and evaluation of AKT inhibitors in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. altogenlabs.com [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Eradication of growth of HER2-positive ovarian cancer with trastuzumab-DM1, an antibody-cytotoxic drug conjugate in mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Uprosertib in Oncology: A Comparative Guide to Preclinical Reproducibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uprosertib (GSK2141795) is a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor that has been investigated in a variety of oncology settings. It targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3] This guide provides a comparative overview of the preclinical data available for Uprosertib and contextualizes its performance against alternative therapeutic strategies for triple-negative breast cancer (TNBC) and BRAF wild-type melanoma, two areas where Uprosertib has been clinically evaluated.[4][5][6][7][8] The reproducibility of the preclinical findings is discussed in the context of the available data and the methodologies employed.
Data Presentation
Uprosertib In Vitro Efficacy
Uprosertib has demonstrated inhibitory activity against all three Akt isoforms and has shown anti-proliferative effects in various cancer cell lines.
| Parameter | Value | Source |
| Akt1 IC50 | 180 nM | [3] |
| Akt2 IC50 | 328 nM | [3] |
| Akt3 IC50 | 38 nM | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Preclinical studies have shown that Uprosertib inhibits the phosphorylation of multiple AKT substrates, including GSK3β, PRAS40, and FOXO, leading to cell cycle arrest and apoptosis in cancer cell lines such as BT474 (breast cancer) and LNCaP (prostate cancer).[2] In SKOV3 and PEO4 ovarian cancer cells, Uprosertib monotherapy induced growth arrest and enhanced apoptosis.[2]
Uprosertib In Vivo Efficacy
In vivo studies using xenograft models have provided evidence of Uprosertib's anti-tumor activity.
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition | Source |
| Breast Cancer | BT474 | 100 mg/kg, p.o. | 61% | [2] |
| Ovarian Cancer | SKOV3 | 30 mg/kg, p.o. | 61% | [2] |
Comparative Preclinical Efficacy of Alternative Agents
Direct preclinical comparisons of Uprosertib with other targeted agents in the same experimental settings are limited. The following tables present data from separate studies on alternative therapies for TNBC and BRAF wild-type melanoma. It is crucial to note that these studies were not conducted head-to-head with Uprosertib, and therefore, direct comparisons of potency should be made with caution due to variations in experimental conditions.
Triple-Negative Breast Cancer (TNBC) Alternatives
| Drug | Target | Cell Line | IC50 (µM) | Source |
| Trametinib | MEK1/2 | MDA-MB-231 | Not explicitly stated, but showed inhibition | [9][10] |
| DU-4475 | 0.0005 | [11] | ||
| Olaparib | PARP | MDA-MB-468 | Not explicitly stated, but showed activity | [12] |
| HCC1937 | Not explicitly stated, but showed activity | [12] |
BRAF Wild-Type Melanoma Alternatives
Pembrolizumab, an immune checkpoint inhibitor, is a standard of care for BRAF wild-type melanoma. Preclinical data for immunotherapies are often presented as effects on tumor-infiltrating lymphocytes and cytokine production rather than direct IC50 values on tumor cells. Clinical data provides a more relevant comparison point. In clinical trials, pembrolizumab has demonstrated significant efficacy in this patient population.[13][14][15]
Experimental Protocols
Cell Viability Assay (General Protocol)
This protocol outlines a typical MTT or CellTiter-Glo® assay used to determine the effect of a compound on cell proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Uprosertib) or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. A solubilizing agent is then added to dissolve the crystals.
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.[2]
-
-
Data Acquisition: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.
Western Blotting for PI3K/AKT Pathway Analysis (General Protocol)
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway.
-
Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of AKT, GSK3β, PRAS40, etc.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway inhibition.
In Vivo Xenograft Study (General Protocol)
This protocol describes a typical subcutaneous xenograft study to evaluate the in vivo efficacy of an anticancer agent.
-
Cell Implantation: A suspension of human cancer cells (e.g., BT474, SKOV3) is injected subcutaneously into the flank of immunocompromised mice.[2]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., Uprosertib) is administered to the treatment group via the appropriate route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.[2]
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the final tumor volumes and weights are recorded.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.
Mandatory Visualization
Caption: PI3K/AKT signaling pathway and the inhibitory action of Uprosertib.
Caption: General experimental workflow for preclinical evaluation of Uprosertib.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]
- 5. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase II study of MEK inhibitor trametinib alone and in combination with AKT inhibitor this compound/uprosertib in patients with metastatic triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines | PLOS One [journals.plos.org]
- 10. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Lethal Inhibitors and Inhibitor Combinations for Mono-Driver versus Multi-Driver Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Molecular Targeted Therapy Approaches for BRAF Wild-Type Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pembrolizumab for Advanced Melanoma Impact of BRAF Mutation Status and Prior Therapy Regimens - The ASCO Post [ascopost.com]
- 15. targetedonc.com [targetedonc.com]
Independent Validation of GSK2141795's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK2141795 (Uprosertib), a potent pan-AKT inhibitor, with other alternatives. The information is supported by experimental data from independent studies to validate its mechanism of action.
This compound is an orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] Its primary mechanism of action involves binding to the ATP-binding pocket of AKT, preventing the phosphorylation of its downstream substrates and thereby inhibiting the PI3K/AKT/mTOR signaling pathway.[3][4] This inhibition leads to decreased cell proliferation, cell cycle arrest, and apoptosis in cancer cells with an activated AKT pathway.[1][5] The development of this compound has been discontinued, but it remains a valuable tool for preclinical research.
Quantitative Analysis of this compound and Alternatives
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other well-characterized AKT inhibitors, Ipatasertib (GDC-0068) and Capivasertib (AZD5363).
Table 1: Biochemical Potency of AKT Inhibitors (IC50, nM)
| Inhibitor | AKT1 (nM) | AKT2 (nM) | AKT3 (nM) | Reference |
| This compound (Uprosertib) | 180 | 328 | 38 | [1] |
| Ipatasertib (GDC-0068) | 5 | 18 | 8 | [6] |
| Capivasertib (AZD5363) | 3 | 7-8 | 7-8 | [6] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Downstream Effect | Reference |
| BT474 | Breast Cancer | ~0.3 - 0.8 | Inhibition of p-PRAS40, p-GSK3β | [1][7] |
| LNCaP | Prostate Cancer | ~0.1 | Inhibition of p-PRAS40, p-GSK3β | [1] |
| SKOV3 | Ovarian Cancer | Not specified | ~50-90% decrease in p-PRAS40 | [7] |
| OVCAR8 | Ovarian Cancer | 0.24 | Antiproliferative activity | [1] |
| JVM2 | Leukemia | 0.293 | Antiproliferative activity | [1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway, indicating the point of inhibition by this compound, and a typical experimental workflow for validating its mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A putative biomarker signature for clinically effective AKT inhibition: correlation of in vitro, in vivo and clinical data identifies the importance of modulation of the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Uprosertib vs. PI3K Inhibitors: A Comparative Analysis in Oncology Research
A detailed examination of two classes of drugs targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell proliferation and survival. This guide provides a comparative overview of the pan-AKT inhibitor Uprosertib and various PI3K inhibitors, focusing on their mechanism of action, preclinical efficacy, and clinical trial data in similar cancer types.
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a prime target for therapeutic intervention. Uprosertib (GSK2141795), a pan-Akt inhibitor, and a multitude of PI3K inhibitors that target different isoforms of the PI3K enzyme, represent two strategic approaches to disrupt this pathway. This guide offers a comparative analysis of their performance, supported by preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Different Nodes of the Same Pathway
Uprosertib is an orally bioavailable, ATP-competitive inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[1][2]. By directly inhibiting Akt, Uprosertib blocks the phosphorylation of numerous downstream substrates, thereby inhibiting tumor cell proliferation and inducing apoptosis[1].
PI3K inhibitors, on the other hand, act upstream of Akt. They are classified based on their selectivity for different PI3K isoforms (e.g., pan-PI3K inhibitors, isoform-specific inhibitors)[3]. By blocking the catalytic activity of PI3K, these inhibitors prevent the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step for the recruitment and activation of Akt[4].
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]
- 4. (PDF) A phase I, open-label, two-stage study to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral AKT inhibitor this compound in patients with solid tumors (2018) | Carol Aghajanian | 43 Citations [scispace.com]
Safety Operating Guide
Navigating the Safe Disposal of GSK2141795: A Procedural Guide
For Immediate Use by Laboratory and Drug Development Professionals
The proper disposal of investigational compounds like GSK2141795, a potent pan-Akt inhibitor, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As an antineoplastic agent, this compound requires stringent handling and disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols for cytotoxic and investigational drugs.
I. Pre-Disposal Safety and Risk Assessment
Before initiating any disposal procedures, a thorough risk assessment is mandatory. This assessment should be documented and readily accessible to all personnel handling the compound.
-
Hazard Identification: Review all available toxicological and safety data. Given its classification as an antineoplastic agent, this compound should be handled as a hazardous compound with potential carcinogenic, mutagenic, and teratogenic effects.
-
Exposure Evaluation: Identify all potential routes of exposure, including inhalation of aerosols, dermal contact, and ingestion.
-
Control Measures: Implement necessary engineering controls (e.g., chemical fume hood, biological safety cabinet), administrative controls, and define the required Personal Protective Equipment (PPE).
II. Waste Classification and Segregation
Proper segregation of waste streams is fundamental to ensure safe and compliant disposal. This compound waste must be separated from all other laboratory waste at the point of generation.
Table 1: this compound Waste Classification and Handling
| Waste Type | Description | Disposal Container |
| Bulk Waste | Unused or expired this compound, partially filled vials or syringes, grossly contaminated materials from spills, and solutions containing the active pharmaceutical ingredient (API).[1][2] | Black, RCRA-regulated hazardous waste container. [1][2] The container must be rigid, leak-proof, and clearly labeled with "Hazardous Waste," the chemical name "this compound (Uprosertib)," and associated hazard symbols. |
| Trace Waste | Items with minimal residual contamination (less than 3% of the original volume), such as empty vials, ampules, syringes, needles, gloves, gowns, and absorbent pads.[2][3] | Yellow, trace chemotherapy waste container. [1][2] For sharps (needles, contaminated glass), a yellow, puncture-resistant sharps container specifically designated for chemotherapy waste must be used.[1][3] Containers must be labeled "Trace Chemotherapy Waste" and "Incinerate Only."[4] |
Experimental Protocols for Disposal
The following protocols provide a detailed, step-by-step approach for the disposal of this compound. Adherence to these procedures is crucial for ensuring personnel safety and regulatory compliance.
Protocol 1: Disposal of Bulk this compound Waste
Objective: To safely collect and dispose of bulk quantities of this compound.
Materials:
-
Appropriate PPE: Double chemotherapy gloves, disposable gown, safety glasses with side shields or goggles.
-
Black, RCRA-regulated hazardous waste container.
-
Chemical fume hood.
-
Sealable plastic bags.
Procedure:
-
Preparation: Don all required PPE before handling the compound. Perform all manipulations within a certified chemical fume hood.
-
Solid Waste:
-
Place the original container with unused or expired solid this compound directly into a sealable plastic bag.
-
Carefully place the sealed bag into the designated black hazardous waste container.
-
-
Liquid Waste:
-
Carefully pour liquid waste containing this compound into the designated black hazardous waste container, ensuring to avoid splashes or aerosol generation.
-
Use a funnel if necessary to prevent spills.
-
Do not overfill the container; leave adequate headspace.
-
-
Container Management:
-
Securely close the hazardous waste container lid when not in use.
-
Ensure the container is properly labeled with its contents and associated hazards.
-
Store the container in a designated, secure satellite accumulation area until collection by a licensed hazardous waste disposal service.
-
-
Final Decontamination: Wipe down the fume hood and any surfaces with an appropriate cleaning agent. Dispose of cleaning materials as trace waste. Remove and dispose of PPE as trace waste. Wash hands thoroughly.
Protocol 2: Disposal of Trace this compound Waste
Objective: To safely collect and dispose of materials with trace contamination of this compound.
Materials:
-
Appropriate PPE: Double chemotherapy gloves, gown, safety glasses.
-
Yellow, labeled trace chemotherapy waste container.
-
Yellow, puncture-resistant chemotherapy sharps container.
-
Plastic-backed absorbent pads.
Procedure:
-
Preparation: Conduct all handling of contaminated materials in a designated area, preferably on a plastic-backed absorbent pad.
-
Non-Sharp Trace Waste:
-
Place all non-sharp, trace-contaminated items (e.g., gloves, gowns, empty vials, absorbent pads) directly into the yellow trace chemotherapy waste container.
-
-
Sharp Trace Waste:
-
Container Management:
-
Final Steps: Remove and dispose of outer gloves into the trace waste container. Wash hands thoroughly.
Logical Workflow for Disposal
The proper disposal of this compound follows a clear and logical workflow designed to ensure safety and compliance at every step. This process begins with the generation of waste and ends with its final, secure disposal.
Caption: Logical workflow for the safe disposal of this compound.
This procedural guide is based on established best practices for the disposal of investigational antineoplastic drugs.[1][5] It is imperative to consult your institution's specific Environmental Health and Safety (EH&S) guidelines, as well as local, state, and federal regulations, to ensure full compliance. Always refer to the manufacturer's Safety Data Sheet (SDS) for this compound (Uprosertib) for the most detailed and specific handling and disposal information.
References
Essential Safety and Logistical Information for Handling GSK2141795
Disclaimer: No specific Safety Data Sheet (SDS) for GSK2141795 was located in the public domain. The following guidance is based on best practices for handling potent, investigational oncology compounds and should be supplemented by a thorough risk assessment by the user's institution.
This compound, also known as Uprosertib, is an investigational Akt inhibitor. As with any potent, small molecule inhibitor, careful handling is paramount to ensure the safety of laboratory personnel. This document provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in solid and solution forms.
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling Solid Compound (Weighing, Reconstituting) | Primary: - Two pairs of chemotherapy-resistant gloves- Disposable, solid-front, long-sleeved gown- Eye protection (safety glasses with side shields or goggles)- Face shield if there is a risk of splashSecondary: - Use of a ventilated balance enclosure or chemical fume hood is strongly recommended. |
| Handling Solutions | Primary: - Two pairs of chemotherapy-resistant gloves- Disposable, solid-front, long-sleeved gown- Eye protection (safety glasses with side shields or goggles)- Face shield if there is a risk of splashSecondary: - All work with solutions should be performed in a chemical fume hood. |
| General Laboratory Work | Standard laboratory PPE, including a lab coat, gloves, and eye protection, should be worn at all times. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
| Spill Type | Action |
| Small Spill (Solid or Liquid) | 1. Alert others in the area.2. Wear appropriate PPE (see table above).3. Cover the spill with absorbent material.4. Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.5. Clean the spill area with an appropriate deactivating solution, followed by water. |
| Large Spill | 1. Evacuate the immediate area.2. Alert institutional safety personnel.3. Restrict access to the area.4. Follow institutional procedures for large chemical spills. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Place in a clearly labeled, sealed container designated for "Trace Chemotherapy Waste" or "Hazardous Chemical Waste."- This includes contaminated gloves, gowns, bench paper, and consumables. |
| Liquid Waste | - Collect in a sealed, shatter-resistant container clearly labeled as "Hazardous Chemical Waste" with the full chemical name.- Do not pour down the drain. |
| Sharps | - All sharps (needles, scalpels) must be placed in a designated "Chemotherapy Sharps" or "Hazardous Sharps" container. |
All waste must be disposed of through the institution's hazardous waste management program, typically involving incineration.[1][2]
Experimental Workflow
The following diagram illustrates a typical workflow for preparing a stock solution of this compound for in vitro experiments.
Caption: Workflow for the preparation and use of this compound stock solutions.
Disposal Workflow
Proper segregation and disposal of waste are critical. The following diagram outlines the logical flow for waste management.
Caption: Decision workflow for the proper disposal of this compound-contaminated waste.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
